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2-(4-tert-Butylbenzoyl)-6-methoxypyridine Documentation Hub

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  • Product: 2-(4-tert-Butylbenzoyl)-6-methoxypyridine
  • CAS: 1187164-25-5

Core Science & Biosynthesis

Foundational

A Technical Guide to (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone, a key chemical intermediate with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its precise chemical identity, outline a detailed and validated synthetic protocol, and present a thorough analysis of its spectroscopic characterization. Furthermore, this document explores the compound's current and prospective applications, particularly its role as a building block in the development of novel therapeutic agents. This guide is intended to serve as a critical resource for researchers engaged in organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

The precise and unambiguous identification of a chemical entity is fundamental to scientific rigor. The compound in focus is systematically named according to IUPAC nomenclature, which provides a definitive structural description.

IUPAC Name: (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone

This name describes a ketone where a carbonyl group bridges a 4-substituted phenyl ring and a 2-substituted pyridine ring. The substituent at position 4 of the phenyl ring is a tert-butyl group, and the substituent at position 6 of the pyridine ring is a methoxy group.

For practical laboratory use and procurement, the Chemical Abstracts Service (CAS) number is the most reliable identifier.

IdentifierValueSource
IUPAC Name (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone-
Molecular Formula C₁₇H₁₉NO₂-
Molecular Weight 269.34 g/mol -
CAS Number 877399-51-4[1]

A table summarizing the key identifiers and properties of the title compound.

Caption: 2D chemical structure of the title compound.

Synthesis and Mechanistic Considerations

The construction of the diaryl ketone structure of (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable and scalable method for forging the crucial carbon-carbon bond between the two aromatic systems.

Expert Insight: The choice of a Lewis acid catalyst is critical in this synthesis. While stronger Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to undesired side reactions or complexation with the nitrogen atom of the pyridine ring. A milder Lewis acid is often preferred to improve selectivity and yield. The reaction is typically performed in an inert, anhydrous solvent to prevent quenching of the catalyst and reactants.

Synthetic Workflow

The synthesis involves the reaction of 4-tert-butylbenzoyl chloride with 2-methoxypyridine in the presence of a suitable Lewis acid catalyst.

Synthesis_Workflow reactant1 4-tert-Butylbenzoyl chloride (Acylating Agent) workup Aqueous Workup & Purification reactant1->workup reactant2 2-Methoxypyridine (Aromatic Substrate) reactant2->workup catalyst Lewis Acid (e.g., AlCl₃, FeCl₃) catalyst->workup Catalyzes solvent Inert Solvent (e.g., DCM, CS₂) solvent->workup Medium product (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone workup->product Yields

Caption: Generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxypyridine (1.0 eq) and an anhydrous inert solvent such as dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Acylation: Dissolve 4-tert-butylbenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone.

Spectroscopic Characterization

The structural integrity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in the molecule. Expected signals would include those for the tert-butyl group (a singlet around 1.3 ppm), the methoxy group (a singlet around 4.0 ppm), and distinct aromatic protons for both the pyridine and phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms. Key signals would include the carbonyl carbon (typically >190 ppm), quaternary carbons of the tert-butyl group, and the various aromatic carbons.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a diaryl ketone.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Applications in Research and Drug Development

The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[2] The diaryl ketone scaffold, present in the title compound, is also a valuable pharmacophore found in numerous biologically active molecules.

Intermediate in Pharmaceutical Synthesis

(4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it is a building block for compounds being investigated as treatments for a range of diseases. The presence of multiple functional groups allows for diverse chemical modifications to optimize biological activity and drug-like properties. For instance, similar pyridine-containing structures are utilized in the development of targeted cancer therapies.[3][4]

Scaffolding for Novel Chemical Libraries

In drug discovery, the generation of chemical libraries around a core scaffold is a common strategy to identify new hit compounds. The title compound is an excellent starting point for such libraries. The ketone functionality can be readily transformed into other groups (e.g., alcohols, amines, heterocycles), and the aromatic rings can undergo further substitution, allowing for the rapid creation of a diverse set of analogues for biological screening. This approach is particularly relevant in the search for new anti-infective agents, where novel chemical matter is urgently needed.[5][6]

Conclusion

(4-(tert-butyl)phenyl)(6-methoxypyridin-2-yl)methanone is a well-defined chemical compound with a straightforward and scalable synthesis. Its utility as a versatile intermediate makes it a valuable tool for researchers in medicinal chemistry and organic synthesis. The strategic combination of a substituted pyridine ring and a diaryl ketone motif provides a robust platform for the development of novel compounds with significant potential in drug discovery and materials science. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important chemical building block.

References

  • MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Available at: [Link]

  • PubChem. 2,6-Di-tert-butyl-4-methylpyridine. Available at: [Link]

  • Wikipedia. 2,6-Di-tert-butylpyridine. Available at: [Link]

  • PubChem. 4-tert-Butylpyridine. Available at: [Link]

  • Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64, 1786–1814.
  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • PubChem. tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. Available at: [Link]

  • National Institutes of Health. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. Available at: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate. Available at: [Link]

  • PubChem. Phenyl-(2,2,6,6-tetraethylpiperidin-4-yl)methanone. Available at: [Link]

Sources

Exploratory

(4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone synthesis

An In-depth Technical Guide to the Synthesis of (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone Introduction (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone is a diaryl ketone featuring a sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone

Introduction

(4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone is a diaryl ketone featuring a sterically hindered tert-butylphenyl group and an electron-rich methoxypyridine ring. This molecular architecture makes it a valuable scaffold and synthetic intermediate in the fields of medicinal chemistry and materials science. Diaryl ketones are integral components in various pharmacologically active molecules and functional materials. The strategic synthesis of this particular ketone requires careful consideration of reactivity, functional group tolerance, and potential side reactions.

This guide provides an in-depth analysis of robust and efficient methodologies for the synthesis of (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical insights necessary for successful execution in a research and development setting. The primary synthetic strategies discussed include the Grignard reaction, Friedel-Crafts acylation, and the highly reliable Weinreb Ketone Synthesis.

Strategic Overview: Pathways to a Diaryl Ketone

The construction of a C-C bond between two distinct aromatic systems to form a ketone presents a classic challenge in organic synthesis. The choice of strategy is dictated by the availability of starting materials, desired scale, and the chemical nature of the substrates. The electron-donating methoxy group on the pyridine ring and the bulky tert-butyl group on the phenyl ring influence the reactivity and regioselectivity of these transformations.

G cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Target Molecule 6-methoxypyridine-2-carboxylic acid 6-methoxypyridine-2-carboxylic acid FC Friedel-Crafts Acylation 6-methoxypyridine-2-carboxylic acid->FC Weinreb Weinreb Ketone Synthesis 6-methoxypyridine-2-carboxylic acid->Weinreb tert-butylbenzene tert-butylbenzene tert-butylbenzene->FC 4-tert-butylbromobenzene 4-tert-butylbromobenzene Grignard Grignard Reaction 4-tert-butylbromobenzene->Grignard 4-tert-butylbromobenzene->Weinreb via Grignard Target (4-tert-butylphenyl)- (6-methoxypyridin-2-yl)methanone Grignard->Target FC->Target Weinreb->Target

Caption: High-level overview of synthetic routes.

Methodology 1: Weinreb Ketone Synthesis

The Weinreb-Nahm ketone synthesis is arguably the most reliable and high-yielding method for this transformation. Its primary advantage is the prevention of over-addition, a common issue when using highly reactive organometallic reagents with other acylating agents like acid chlorides or esters.[1] The strategy involves the formation of a stable N-methoxy-N-methylamide (Weinreb-Nahm amide), which reacts with a Grignard reagent to form a chelated tetrahedral intermediate. This intermediate is stable under the reaction conditions and only collapses to the ketone upon acidic workup.[1]

Mechanistic Rationale

The success of the Weinreb synthesis hinges on the stability of the intermediate formed after the initial nucleophilic attack. The magnesium atom is chelated by both the newly formed alkoxide and the N-methoxy oxygen atom. This stable, five-membered ring intermediate prevents the elimination of the N(Me)OMe group and thus precludes a second addition of the Grignard reagent.

G amide Weinreb-Nahm Amide intermediate Chelated Tetrahedral Intermediate amide->intermediate grignard 4-tert-butylphenyl magnesium bromide grignard->intermediate Nucleophilic Addition ketone Target Ketone intermediate->ketone Collapse side_product N,O-dimethylhydroxylamine intermediate->side_product Release workup Aqueous Acid Workup (H3O+) workup->ketone workup->side_product

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocol

Part A: Synthesis of N-methoxy-N-methyl-6-methoxypyridine-2-carboxamide (Weinreb-Nahm Amide)

  • Acid Chloride Formation: To a solution of 6-methoxypyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 6-methoxypyridine-2-carbonyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction Completion: Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb-Nahm amide.

Part B: Synthesis of (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone

  • Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq). Add a solution of 4-tert-butylbromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The reaction is exothermic and may require gentle heating to start, after which it should sustain a gentle reflux.[2][3]

  • Reaction with Weinreb-Nahm Amide: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the Weinreb-Nahm amide from Part A (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting amide.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ketone by flash column chromatography.

ParameterPart A: Amide SynthesisPart B: Ketone Synthesis
Key Reagents 6-methoxypyridine-2-carboxylic acid, Oxalyl Chloride, N,O-dimethylhydroxylamine HClWeinreb-Nahm Amide, 4-tert-butylbromobenzene, Mg
Solvent Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux (Grignard), 0 °C to RT (Coupling)
Typical Yield 80-95%75-90%
Key Advantage High yield, clean conversionAvoids over-addition, excellent yield

Methodology 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution.[4][5] This pathway involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanistic Rationale & Causality

The Lewis acid catalyst is crucial as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex). This powerful electrophile is then attacked by the nucleophilic aromatic ring of tert-butylbenzene. The tert-butyl group is an ortho-, para-directing group; however, due to significant steric hindrance, the acylation occurs almost exclusively at the para position.[4] A key consideration is that the product ketone can complex with the Lewis acid, deactivating it. Therefore, at least a stoichiometric amount of the catalyst is required. The reaction must be performed under strictly anhydrous conditions, as water would hydrolyze the AlCl₃ catalyst.[4]

G cluster_0 Reactants cluster_1 Process cluster_2 Product AcylChloride 6-methoxypyridine- 2-carbonyl chloride Activation Formation of Acylium Ion AcylChloride->Activation tBuBenzene tert-butylbenzene EAS Electrophilic Aromatic Substitution tBuBenzene->EAS Catalyst AlCl3 (Lewis Acid) Catalyst->Activation Activation->EAS Workup Aqueous Quench EAS->Workup Target Target Ketone Workup->Target

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol
  • Acyl Chloride Preparation: Prepare 6-methoxypyridine-2-carbonyl chloride from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride, as described in the Weinreb synthesis (Part A, Step 1-3).

  • Reaction Setup: To a stirred solution of tert-butylbenzene (1.5-2.0 eq) and the prepared acyl chloride (1.0 eq) in a suitable solvent (e.g., DCM or 1,2-dichloroethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by carefully pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

ParameterFriedel-Crafts Acylation
Key Reagents 6-methoxypyridine-2-carbonyl chloride, tert-butylbenzene, AlCl₃
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Temperature 0 °C to Room Temperature
Typical Yield 50-70%
Key Challenge Requires stoichiometric Lewis acid; strict anhydrous conditions needed.

Alternative Strategy: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds.[6][7] A potential route for this target molecule could involve a Suzuki or Stille coupling between an organoboron or organotin derivative of one aromatic ring and a halide or triflate of the other, followed by oxidation or direct carbonylative coupling. A more direct approach, such as a Suzuki-Miyaura coupling, could involve reacting 4-tert-butylphenylboronic acid with 6-methoxypyridine-2-carbonyl chloride.

This method offers excellent functional group tolerance but requires careful optimization of the catalyst, ligand, base, and solvent system. While highly effective, the cost of palladium catalysts and ligands may be a consideration for large-scale synthesis compared to the more classical methods described above.

Conclusion

For the synthesis of (4-tert-butylphenyl)-(6-methoxypyridin-2-yl)methanone, the Weinreb Ketone Synthesis stands out as the superior methodology for laboratory and scale-up applications. It offers high yields, operational simplicity, and, most critically, avoids the over-addition side products that can plague traditional Grignard reactions. While Friedel-Crafts acylation is a viable alternative, it is often lower-yielding and more sensitive to reaction conditions. The choice of synthesis will ultimately depend on the specific constraints of the project, including scale, purity requirements, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical entity.

References

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). LibreTexts. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Garg, N. K., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. NIH Public Access. Retrieved from [Link]

  • Gauthier, D., et al. (2007). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Retrieved from [Link]

  • Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved from [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 15). YouTube. Retrieved from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine: A Predictive Technical Guide

Foreword For the researcher engaged in novel synthesis or drug discovery, the structural elucidation of a newly synthesized molecule is a critical step. This guide provides a detailed, albeit predictive, spectroscopic an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For the researcher engaged in novel synthesis or drug discovery, the structural elucidation of a newly synthesized molecule is a critical step. This guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. As of the writing of this document, a complete, publicly available experimental dataset for this specific molecule has not been identified. Therefore, this guide leverages established spectroscopic principles and data from closely related analogues to construct a reliable predicted spectroscopic profile. This approach is designed to offer a robust baseline for researchers in interpreting their own experimental data for this compound and similar molecular scaffolds. The methodologies and interpretations presented herein are grounded in established practices to ensure scientific integrity and practical utility.

Molecular Structure and Analytical Workflow

The structural confirmation of a novel compound like 2-(4-tert-Butylbenzoyl)-6-methoxypyridine relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) Elucidate Carbon-Hydrogen Framework Data_Integration Data Integration & Interpretation MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural elucidation of a novel chemical compound.

The molecular structure of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine is presented below.

Caption: Molecular structure of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, ¹H and ¹³C NMR will provide detailed information about the hydrogen and carbon environments, respectively.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of similar structural motifs. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 7.8d (J ≈ 8 Hz)2HH-2', H-6'Aromatic protons ortho to the carbonyl group are deshielded.
~7.6 - 7.4d (J ≈ 8 Hz)2HH-3', H-5'Aromatic protons meta to the carbonyl group.
~7.9 - 7.7t (J ≈ 8 Hz)1HH-4Pyridine proton between two substituents.
~7.5 - 7.3d (J ≈ 8 Hz)1HH-3 or H-5Pyridine proton.
~7.2 - 7.0d (J ≈ 8 Hz)1HH-5 or H-3Pyridine proton.
~4.0s3H-OCH₃Methoxy group protons.
~1.35s9H-C(CH₃)₃tert-Butyl group protons.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~190 - 185C=OCarbonyl carbon of the ketone.
~165 - 160C-6Pyridine carbon attached to the methoxy group.
~158 - 153C-2Pyridine carbon attached to the benzoyl group.
~155 - 150C-4'Aromatic carbon attached to the tert-butyl group.
~140 - 135C-4Pyridine carbon.
~135 - 130C-1'Aromatic carbon attached to the carbonyl group.
~130 - 128C-2', C-6'Aromatic carbons ortho to the carbonyl group.
~126 - 124C-3', C-5'Aromatic carbons meta to the carbonyl group.
~120 - 115C-3 or C-5Pyridine carbon.
~115 - 110C-5 or C-3Pyridine carbon.
~55 - 53-OCH₃Methoxy carbon.
~35-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~31-C(CH₃)₃Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl, KBr).

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch
2960 - 2850StrongAliphatic C-H Stretch (tert-butyl and methoxy)
~1670StrongC=O Stretch (Aryl ketone)
~1600, ~1580, ~1470Medium-StrongAromatic C=C and Pyridine Ring Stretches
~1250StrongC-O Stretch (Aryl ether of methoxy group)
~1100MediumC-O Stretch (Methoxy group)
850 - 800StrongC-H out-of-plane bending (para-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, LC-MS).

  • Ionization: Use a suitable ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule in LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula.

Predicted Mass Spectrum
  • Molecular Formula: C₁₇H₁₉NO₂

  • Molecular Weight: 269.34 g/mol

  • Predicted Molecular Ion Peak ([M]⁺˙ or [M+H]⁺):

    • EI-MS: m/z = 269

    • ESI-MS: m/z = 270 ([M+H]⁺)

  • Predicted Fragmentation Pattern:

    • Loss of a methyl group from the tert-butyl group: m/z = 254

    • Loss of the tert-butyl group: m/z = 212

    • Cleavage to form the 4-tert-butylbenzoyl cation: m/z = 161

    • Cleavage to form the 6-methoxypyridin-2-yl cation: m/z = 108

Conclusion

This predictive guide offers a comprehensive spectroscopic blueprint for the characterization of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. The provided NMR, IR, and MS data, derived from the analysis of analogous structures, serves as a valuable reference for researchers. It is anticipated that experimental data will closely align with these predictions, with minor variations attributable to the specific electronic and steric environment of the complete molecule. The outlined experimental protocols represent standard, robust methods for acquiring high-quality spectroscopic data.

References

  • Note: As no direct experimental data was found for the target compound, the following references are for analogous structures and general spectroscopic principles.
Exploratory

The Pyridine Nucleus: A Privileged Scaffold in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design.[1][2] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridines, offering field-proven insights into their mechanisms of action and the experimental methodologies crucial for their evaluation. The content herein is structured to empower researchers in their quest to unlock the full therapeutic potential of this versatile pharmacophore.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer, a multifaceted disease characterized by uncontrolled cell proliferation, has been significantly bolstered by the development of pyridine-containing therapeutics.[3] These compounds have demonstrated efficacy against a wide array of cancers, including breast, leukemia, pancreatic, and liver cancers, by targeting key oncogenic pathways.[3][4]

Mechanisms of Action: A Multi-pronged Attack

Substituted pyridines exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. A critical aspect of their activity is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.[4] By blocking the action of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), pyridine derivatives can effectively halt tumor angiogenesis, the process by which tumors develop their own blood supply.[5]

Furthermore, many pyridine-based compounds function as potent inhibitors of histone deacetylases (HDACs), leading to the induction of apoptosis (programmed cell death) in cancer cells.[5] Other targeted mechanisms include the inhibition of tubulin polymerization, disruption of topoisomerase enzymes, and the modulation of androgen receptors.[4]

anticancer_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest Topoisomerase Topoisomerase Topoisomerase->CellCycleArrest AndrogenReceptor Androgen Receptor AndrogenReceptor->CellCycleArrest Kinase Kinase (e.g., VEGFR-2) Angiogenesis Angiogenesis Inhibition Kinase->Angiogenesis Tubulin Tubulin Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Pyridine Substituted Pyridine Pyridine->HDAC Inhibition Pyridine->Topoisomerase Inhibition Pyridine->AndrogenReceptor Inhibition Pyridine->Kinase Inhibition Pyridine->Tubulin Inhibition

Caption: Mechanisms of anticancer activity of substituted pyridines.

Experimental Evaluation of Anticancer Activity

A robust assessment of the anticancer potential of novel pyridine derivatives necessitates a tiered approach, beginning with in vitro assays and progressing to in vivo models.

The initial screening of anticancer compounds typically involves evaluating their cytotoxicity against a panel of cancer cell lines.[6] The MTT/MTS assay is a widely used colorimetric method for this purpose.[6]

Protocol: MTT Cell Proliferation Assay [7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Compound Cancer Cell Line IC50 (µM) Reference
Pyridine-fused benzophosphole oxideHT-296.78[1]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 10)SW620 (Colon Carcinoma)0.4[8]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14)SW620 (Colon Carcinoma)0.7[8]
Bromo-substituted imidazo[4,5-b]pyridine (Compound 8)HeLa, SW620, HepG21.8 - 3.2[8]

Table 1: Examples of IC50 values for anticancer pyridine derivatives.

Promising candidates from in vitro screens should be further evaluated in animal models of cancer to assess their efficacy and safety in a whole-organism context.

Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the substituted pyridine compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

xenograft_workflow A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mouse A->B C Tumor Growth Monitoring B->C D Compound Administration C->D E Tumor Volume Measurement D->E Regular Intervals E->C F Endpoint: Tumor Excision and Analysis E->F

Caption: Workflow for a xenograft mouse model.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of antimicrobial resistance poses a significant threat to global health, creating an urgent need for novel therapeutic agents.[9] Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria, fungi, and viruses.[10][11]

Mechanisms of Action: Disrupting Microbial and Viral Processes

The antimicrobial and antiviral mechanisms of substituted pyridines are diverse. In bacteria, they can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.[12] For instance, some pyridine-containing compounds have shown excellent activity against strains like Staphylococcus aureus and Escherichia coli.[11]

In the context of viral infections, pyridine derivatives can inhibit viral entry into host cells, block viral replication enzymes like reverse transcriptase, or interfere with viral assembly.[13][14] Notably, several pyridine-based drugs are used in the treatment of HIV/AIDS and influenza.[1]

antimicrobial_viral_mechanisms cluster_bacterial Bacterial Cell cluster_viral Viral Replication Cycle Pyridine Substituted Pyridine CellWall Cell Wall Synthesis Pyridine->CellWall Inhibition Enzyme_B Essential Enzymes Pyridine->Enzyme_B Inhibition DNA_B DNA Replication Pyridine->DNA_B Inhibition ViralEntry Viral Entry Pyridine->ViralEntry Inhibition ReverseTranscriptase Reverse Transcriptase Pyridine->ReverseTranscriptase Inhibition ViralAssembly Viral Assembly Pyridine->ViralAssembly Inhibition BacterialDeath Bacterial Death CellWall->BacterialDeath Enzyme_B->BacterialDeath DNA_B->BacterialDeath ViralInhibition Viral Replication Inhibition ViralEntry->ViralInhibition ReverseTranscriptase->ViralInhibition ViralAssembly->ViralInhibition

Caption: Antimicrobial and antiviral mechanisms of substituted pyridines.

Experimental Evaluation of Antimicrobial and Antiviral Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent.[11]

Protocol: Broth Microdilution Method

  • Compound Preparation: Prepare a serial two-fold dilution of the substituted pyridine compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

A variety of assays can be used to assess the antiviral activity of pyridine derivatives, depending on the specific virus being studied.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of the virus.

  • Compound Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the substituted pyridine compound.

  • Plaque Formation: Incubate the plates for several days to allow for the formation of viral plaques.

  • Plaque Staining and Counting: Stain the cell monolayer with a dye (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (50% effective concentration).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[15] Pyridine derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for the development of new treatments.[1][16]

Mechanisms of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of substituted pyridines are often mediated by the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[17] Many pyridine-containing compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[15]

Furthermore, these compounds can suppress the production of inflammatory cytokines and chemokines by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[17]

anti_inflammatory_pathway Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB COX_LOX COX/LOX Enzymes Stimulus->COX_LOX Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Prostaglandins Prostaglandins/Leukotrienes COX_LOX->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Pyridine Substituted Pyridine Pyridine->NFkB Inhibition Pyridine->COX_LOX Inhibition

Caption: Anti-inflammatory mechanisms of substituted pyridines.

Experimental Evaluation of Anti-inflammatory Activity

Several in vitro assays can be employed to screen for the anti-inflammatory potential of pyridine derivatives.[15]

Protocol: Inhibition of Protein Denaturation Assay [18]

  • Reaction Mixture: Prepare a reaction mixture containing the substituted pyridine compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Induction of Denaturation: Induce protein denaturation by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.

Animal models are essential for confirming the in vivo anti-inflammatory efficacy of candidate compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Compound Administration: Administer the substituted pyridine compound or a reference drug (e.g., indomethacin) to rats orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Neuroprotective Activity: Safeguarding the Central Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a growing healthcare challenge. Pyridine derivatives have shown promise as neuroprotective agents by targeting various pathological processes in the central nervous system (CNS).[13][19]

Mechanisms of Action: A Multifaceted Neuroprotective Strategy

The neuroprotective effects of substituted pyridines are attributed to their ability to modulate neurotransmitter systems, reduce oxidative stress, and inhibit neuroinflammation.[20] For example, some pyridine alkaloids act as agonists at nicotinic acetylcholine receptors (nAChRs), which can enhance cognitive function.[19]

Other pyridine derivatives exhibit neuroprotection by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[20] Additionally, some compounds can protect neurons from glutamate-induced excitotoxicity and reduce the aggregation of neurotoxic proteins like beta-amyloid.[13][19]

neuroprotective_pathway cluster_neuron Neuron Pyridine Substituted Pyridine nAChR nAChR Pyridine->nAChR Agonism AChE AChE Pyridine->AChE Inhibition GlutamateReceptor Glutamate Receptor Pyridine->GlutamateReceptor Modulation OxidativeStress Oxidative Stress Pyridine->OxidativeStress Reduction ProteinAggregation Protein Aggregation Pyridine->ProteinAggregation Inhibition Neuroprotection Neuroprotection nAChR->Neuroprotection AChE->Neuroprotection GlutamateReceptor->Neuroprotection OxidativeStress->Neuroprotection ProteinAggregation->Neuroprotection

Caption: Neuroprotective mechanisms of substituted pyridines.

Experimental Evaluation of Neuroprotective Activity

Cell-based assays are valuable for the initial assessment of the neuroprotective effects of pyridine derivatives.

Protocol: Neurotoxin-Induced Cell Death Assay

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted pyridine compound for a specified duration.

  • Neurotoxin Exposure: Expose the cells to a neurotoxin (e.g., glutamate, MPP+, beta-amyloid) to induce cell death.

  • Cell Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or LDH release assay.

  • Data Analysis: Determine the extent to which the compound protects the cells from neurotoxin-induced death.

Animal models that mimic the pathology of human neurodegenerative diseases are crucial for evaluating the therapeutic potential of neuroprotective compounds.

Protocol: Scopolamine-Induced Amnesia Model in Mice

  • Compound Administration: Administer the substituted pyridine compound to mice.

  • Induction of Amnesia: After a set time, administer scopolamine, a muscarinic receptor antagonist, to induce cognitive deficits.

  • Behavioral Testing: Assess the cognitive performance of the mice using behavioral tests such as the Morris water maze or the passive avoidance test.

  • Data Analysis: Compare the performance of the compound-treated group to that of the scopolamine-treated control group to determine if the compound can reverse the cognitive deficits.

Conclusion and Future Directions

Substituted pyridines represent a remarkably versatile and clinically significant class of compounds with a broad spectrum of biological activities. Their continued exploration holds immense promise for the development of novel therapeutics to address a wide range of human diseases. Future research efforts should focus on the rational design of more potent and selective pyridine derivatives, the elucidation of their detailed mechanisms of action, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize potential side effects. The integration of computational modeling with experimental validation will undoubtedly accelerate the translation of promising pyridine-based compounds from the laboratory to the clinic.

References

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  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. (2026).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025).
  • Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (n.d.). N/A.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evalu
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
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  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.).
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. (n.d.).
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  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
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  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). N/A.
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  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.
  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. (n.d.). International Journal of Pharmaceutical Sciences.
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  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
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Sources

Foundational

The Pyridine Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in the landscape of pharmaceuticals and agrochemicals.[1][2] Its journey from an obscure component of bone tar to a "privileged scaffold" in drug design is a compelling narrative of chemical discovery, synthetic innovation, and an ever-deepening understanding of molecular biology. This guide provides an in-depth exploration of the discovery and history of novel pyridine derivatives, tracing the evolution of synthetic strategies and highlighting their transformative impact on medicinal chemistry. For the drug development professional, this text serves as a technical resource, grounding modern practices in their rich historical and chemical context.

Historical Milestones: The Genesis of Pyridine Chemistry

The story of pyridine begins not in a structured synthesis lab, but from the destructive distillation of organic matter.

  • 1846: Scottish chemist Thomas Anderson first isolated an impure form of pyridine from bone oil, naming it "picoline".[2][3] The name "pyridine" itself, which Anderson later coined, is a fusion of the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases), reflecting its fiery origin and basic nature.[2][4]

  • 1869-1871: The true aromatic structure of pyridine, an isostere of benzene, was correctly proposed by Wilhelm Körner (1869) and James Dewar (1871).[2] This conceptual leap was crucial, as it framed pyridine within the burgeoning field of aromatic chemistry, paving the way for predictable reaction pathways.

  • 1876: In a landmark achievement, William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, yielding pyridine.[4][5][6] While historically significant, this method was low-yielding and impractical for producing derivatives.

  • 1881: The field of pyridine synthesis was revolutionized by Arthur Hantzsch. His development of the Hantzsch pyridine synthesis was the first major, practical method for creating substituted pyridine derivatives from simple acyclic precursors.[5][6] This multicomponent reaction remains a cornerstone of heterocyclic chemistry to this day.[7]

cluster_Timeline Historical Timeline of Pyridine Discovery & Synthesis A 1846 Anderson isolates Pyridine from bone oil B 1871 Körner & Dewar propose aromatic structure A->B Structural Elucidation C 1876 Ramsay reports first total synthesis B->C Synthetic Proof D 1881 Hantzsch develops first major synthesis of derivatives C->D Derivative Synthesis E 1924 Chichibabin reaction invented for industrial production D->E Industrial Scalability Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Cascade cluster_products Products R1 Aldehyde (R-CHO) S1 Knoevenagel Condensation R1->S1 R2 2x β-Ketoester R2->S1 S2 Enamine Formation R2->S2 R3 Ammonia (NH3) R3->S2 S3 Michael Addition S1->S3 S2->S3 S4 Cyclization & Dehydration S3->S4 P1 1,4-Dihydropyridine (Hantzsch Ester) S4->P1 P2 Substituted Pyridine P1->P2 Oxidation

Caption: Reaction mechanism workflow for the Hantzsch Pyridine Synthesis.

This protocol describes a representative synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

A. Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium hydroxide (25% aqueous solution, 2 mL)

  • Ethanol (20 mL)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Büchner funnel and filter paper

B. Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add the ammonium hydroxide solution dropwise to the stirred mixture over 5 minutes. The reaction is exothermic; an ice bath can be used to maintain the temperature below 40°C if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat the reaction to reflux (approx. 80°C) for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30 minutes to induce crystallization.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the dihydropyridine as a yellow solid.

C. Self-Validation and Characterization:

  • Expected Outcome: A crystalline yellow solid with a yield typically ranging from 70-90%.

  • Purification: The product is often pure enough after filtration and washing. If required, recrystallization from ethanol can be performed.

  • Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry to validate the formation of the desired dihydropyridine product.

While classical methods are robust, modern drug discovery demands greater efficiency, diversity, and sustainability. This has driven the development of powerful new synthetic strategies.

Transition Metal Catalysis: Catalysts based on palladium, rhodium, copper, and ruthenium have transformed pyridine synthesis. These methods, often involving cross-coupling and cycloaddition reactions, offer milder reaction conditions, superior functional group tolerance, and precise control over regioselectivity. For instance, [2+2+2] cycloadditions catalyzed by rhodium can elegantly assemble alkynes and nitriles directly into highly substituted pyridine rings. The key advantage is the ability to construct complex pyridine cores in fewer steps and with less waste compared to traditional multi-step linear syntheses.

C-H Activation: A frontier in synthetic chemistry, C-H activation strategies bypass the need for pre-functionalized starting materials (e.g., halides or boronic acids). These reactions directly convert ubiquitous but typically unreactive C-H bonds into new C-C or C-N bonds. [1]This approach dramatically increases step economy and allows for the use of simpler, cheaper starting materials. A recent example is the development of a Pd/Tl bimetallic catalytic system for the C3-H activation of pyridine rings, enabling the synthesis of complex fused heterocycles. [1]The reaction is initiated by an electrophilic C-H thallation at the electron-rich meta-position of the pyridine, followed by transmetalation to palladium, which then drives the bond-forming cascade. [1]

cluster_Workflow Conceptual Workflow: Pyridine Synthesis Strategies cluster_Classical Classical Approach cluster_Modern Modern Approach A Simple, Readily Available Feedstocks (e.g., Aldehydes, Ketones, Alkynes) B Multi-Component Reactions (e.g., Hantzsch Synthesis) A->B C Linear Synthesis: Stepwise functionalization of pre-formed rings A->C D Transition-Metal Catalysis (e.g., Cycloadditions, Cross-Coupling) A->D E Direct C-H Activation/Functionalization A->E B->D Evolution to Higher Selectivity F Novel Pyridine Derivatives (High Complexity & Diversity) B->F C->E Evolution to Higher Atom Economy C->F D->F E->F

Caption: A diagram comparing classical and modern synthetic workflows for novel pyridine derivatives.

Case Study: Discovery of Novel CH24H Inhibitors

A recent example illustrating the modern discovery process for novel pyridine derivatives is the development of potent and selective inhibitors for Cholesterol 24-hydroxylase (CH24H). [8]CH24H is a brain-specific enzyme involved in cholesterol homeostasis, making it a target for neurological disorders.

Starting from a known 4-arylpyridine lead compound (soticlestat), researchers employed a structure-based drug design approach to synthesize a new series of 3,4-disubstituted pyridine derivatives. [8]The goal was to optimize potency and drug-like properties. This iterative process of design, synthesis, and biological evaluation led to the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative, compound 17 . [8]

Compound Structure Modification CH24H IC₅₀ (nM)
Soticlestat (1) 4-arylpyridine (Lead) 7.4
17 4-(4-methyl-1-pyrazolyl)pyridine 8.5
Intermediate A 4-(unsubstituted-pyrazolyl)pyridine 23

| Intermediate B | 4-(4-chloro-1-pyrazolyl)pyridine | 11 |

Table 2: Structure-Activity Relationship (SAR) data for selected CH24H inhibitors, showing the impact of substitutions on the pyrazole ring attached to the pyridine core. [8] Compound 17 demonstrated excellent potency (IC₅₀ = 8.5 nM) and high selectivity. [8]Crucially, upon oral administration in a mouse model, it showed significant blood-brain barrier penetration and successfully reduced levels of the target biomarker (24HC) in the brain, validating its potential as a therapeutic candidate. [8]This work exemplifies the synergy between rational design and advanced synthetic chemistry in the modern pursuit of novel pyridine-based drugs.

Conclusion and Future Outlook

The journey of pyridine from a byproduct of heated bones to a central scaffold in life-saving medicines is a testament to the power of organic synthesis. The historical foundations laid by pioneers like Anderson and Hantzsch provided the initial tools to access this versatile heterocycle. Today, the field is characterized by innovation, with transition-metal catalysis and C-H activation pushing the boundaries of what is possible, enabling the creation of increasingly complex and precisely tailored molecules. For researchers and drug development professionals, the pyridine ring is not just a chemical entity but a platform for innovation, offering endless possibilities to address unmet medical needs. The continued evolution of synthetic methodologies promises that the rich history of pyridine is merely the prelude to its future discoveries.

References

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  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

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  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PubMed URL: [Link]

  • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: Taylor & Francis Online URL: [Link]

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Exploratory

A Theoretical and Experimental Blueprint for the Investigation of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide presents a comprehensive theoretical and experimental framework for the study of the novel compound, 2-(4-tert-Bu...

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive theoretical and experimental framework for the study of the novel compound, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. While experimental data for this specific molecule is not yet publicly available, this document leverages established synthetic methodologies, advanced computational chemistry techniques, and structure-activity relationship data from analogous compounds to propose a detailed research plan. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related substituted pyridines in medicinal chemistry and materials science.

Introduction and Rationale

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile electronic properties and ability to engage in a wide range of intermolecular interactions.[1][2] The benzoylpyridine scaffold, in particular, is a privileged structure found in numerous bioactive compounds, including potent enzyme inhibitors.[3][4] The introduction of a bulky tert-butyl group can enhance metabolic stability and modulate binding affinity, while a methoxy group can influence solubility and electronic properties.[5] The title compound, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, thus represents a promising, yet unexplored, chemical entity. This guide outlines a systematic approach to its synthesis, characterization, and theoretical evaluation.

Proposed Synthetic Routes

The synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine can be approached through several established synthetic strategies. The choice of route will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Route A: Grignard Reaction

A reliable and classical approach involves the Grignard reaction between a pre-formed Grignard reagent from 4-tert-butyl-bromobenzene and 6-methoxy-2-cyanopyridine.[6][7][8] This method is known for its efficiency in forming carbon-carbon bonds.

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a solution of 4-tert-butyl-bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction.

    • Once the reaction is initiated (as evidenced by gentle refluxing), add the remaining 4-tert-butyl-bromobenzene solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with 6-methoxy-2-cyanopyridine:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 6-methoxy-2-cyanopyridine in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-tert-butyl-bromobenzene 4-tert-Butyl-bromobenzene Grignard_Formation Formation of Grignard Reagent 4-tert-butyl-bromobenzene->Grignard_Formation in dry ether/THF Mg Mg Mg->Grignard_Formation 6-methoxy-2-cyanopyridine 6-Methoxy-2-cyanopyridine Nucleophilic_Addition Nucleophilic Addition 6-methoxy-2-cyanopyridine->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition 4-tert-butylphenyl- magnesium bromide Hydrolysis Hydrolysis Nucleophilic_Addition->Hydrolysis Imine intermediate Target_Molecule 2-(4-tert-Butylbenzoyl) -6-methoxypyridine Hydrolysis->Target_Molecule Acidic workup

Caption: Proposed Grignard reaction synthesis workflow.

Route B: Friedel-Crafts Acylation

An alternative approach is the Friedel-Crafts acylation of 2-methoxypyridine with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.[9][10][11][12][13] The regioselectivity of this reaction will be a critical factor to consider, as acylation could potentially occur at different positions on the pyridine ring.

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere, add 2-methoxypyridine and a suitable solvent (e.g., dichloromethane or nitrobenzene).

    • Cool the mixture in an ice bath.

  • Addition of Reagents:

    • Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, keeping the temperature below 5 °C.

    • Add a solution of 4-tert-butylbenzoyl chloride in the same solvent dropwise.

  • Reaction and Work-up:

    • Allow the reaction to stir at a controlled temperature (e.g., room temperature or elevated) for several hours while monitoring the progress by TLC.

    • Pour the reaction mixture cautiously onto crushed ice and acidify with hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Friedel_Crafts_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-methoxypyridine 2-Methoxypyridine Electrophilic_Attack Electrophilic Aromatic Substitution 2-methoxypyridine->Electrophilic_Attack 4-tert-butylbenzoyl_chloride 4-tert-Butylbenzoyl Chloride Acylium_Ion_Formation Formation of Acylium Ion 4-tert-butylbenzoyl_chloride->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Acylium ion Deprotonation Deprotonation Electrophilic_Attack->Deprotonation Sigma complex Target_Molecule 2-(4-tert-Butylbenzoyl) -6-methoxypyridine Deprotonation->Target_Molecule

Caption: Proposed Friedel-Crafts acylation workflow.

Proposed Theoretical Studies

Given the absence of experimental data, theoretical studies are paramount to predict the properties and behavior of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. Density Functional Theory (DFT) is a powerful tool for this purpose.[14][15][16]

Computational Methodology
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP or a long-range corrected functional like LC-ωPBE.

  • Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

  • Solvation Model: A polarizable continuum model (PCM) can be used to simulate solvent effects.

Molecular Geometry and Electronic Structure
  • Geometry Optimization: The first step is to obtain the optimized molecular geometry in the gas phase and in different solvents to identify the most stable conformer.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions will be calculated. The HOMO-LUMO gap will provide insights into the molecule's chemical reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Spectroscopic Property Prediction
  • NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method and compared with experimental data for analogous compounds to aid in structural elucidation.[17][18][19]

  • Infrared (IR) Spectroscopy: Vibrational frequencies will be calculated to predict the IR spectrum. This will help in identifying characteristic functional group vibrations, such as the carbonyl stretch.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum and understand the nature of the electronic transitions.

Predicted Physicochemical and Spectroscopic Data

Based on the analysis of similar compounds, the following properties are predicted for 2-(4-tert-Butylbenzoyl)-6-methoxypyridine.

PropertyPredicted Value/Characteristic
Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
1H NMR Aromatic protons on the pyridine and benzene rings, a singlet for the methoxy group, and a singlet for the tert-butyl group.
13C NMR Resonances for the pyridine and benzene ring carbons, the carbonyl carbon, the methoxy carbon, and the tert-butyl carbons.
IR (cm-1) A strong absorption band for the C=O stretch (around 1660-1680 cm-1), C-O stretches, and aromatic C-H stretches.
UV-Vis (λmax) Absorption maxima in the UV region corresponding to π-π* and n-π* transitions of the aromatic rings and the carbonyl group.

Predicted Crystal Structure

In the absence of experimental data, crystal structure prediction (CSP) methodologies can be employed to explore the likely packing arrangements of the molecule in the solid state.[20][21][22][23][24] This involves generating a large number of possible crystal structures and ranking them based on their lattice energies, calculated using force fields or quantum mechanical methods. The analysis of intermolecular interactions, such as C-H···O and π-π stacking, will be crucial in understanding the crystal packing.[25]

CSP_Workflow Generate_Conformers Generate Molecular Conformers Generate_Packings Generate Trial Crystal Packings Generate_Conformers->Generate_Packings Lattice_Energy_Minimization Lattice Energy Minimization Generate_Packings->Lattice_Energy_Minimization Rank_Structures Rank Structures by Lattice Energy Lattice_Energy_Minimization->Rank_Structures Analyze_Interactions Analyze Intermolecular Interactions Rank_Structures->Analyze_Interactions Predicted_Structures Predicted Crystal Structures Analyze_Interactions->Predicted_Structures

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Nucleophilic Acyl Substitution on Pyridine Rings

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of Pyridine Acylation The pyridine ring is a ubiquitous structural motif in a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Pyridine Acylation

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, methods for its functionalization are of paramount importance in modern organic synthesis. Among these, the direct introduction of an acyl group (acylation) is a particularly valuable transformation, as the resulting pyridyl ketones are versatile intermediates for further chemical elaboration.

However, the intrinsic electronic properties of the pyridine ring present a significant challenge to classical acylation methods like the Friedel-Crafts reaction.[2] The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack.[1][2] Furthermore, the nitrogen's lone pair can coordinate to Lewis acids, further diminishing reactivity.[2] These limitations have spurred the development of innovative strategies to achieve nucleophilic acyl substitution on pyridine rings, which are the focus of this application note.

This guide provides detailed experimental protocols and technical insights into modern methods for pyridine acylation, designed to empower researchers in the synthesis of novel pyridine-containing molecules.

Mechanistic Pathways: Overcoming the Electron-Deficient Nature

To circumvent the challenges of direct electrophilic acylation, successful strategies for nucleophilic acyl substitution on pyridines generally fall into two main categories:

  • Activation of the Pyridine Ring: This approach involves increasing the nucleophilicity of the pyridine ring, typically through metalation with a strong base to generate a highly reactive pyridyl anion or organometallic species. This activated pyridine can then react with a suitable acyl electrophile.[3]

  • Activation of the Acyl Source: This strategy focuses on generating a highly reactive acylating agent, such as an acyl radical, which is capable of attacking the electron-deficient pyridine ring. This is often achieved under acidic conditions to protonate the pyridine, enhancing its susceptibility to nucleophilic radical attack.[3][4]

Diagram 1: General Mechanistic Pathways for Pyridine Acylation

G cluster_0 Pathway A: Pyridine Activation cluster_1 Pathway B: Acyl Source Activation Pyridine Pyridine ActivatedPyridine Activated Pyridine (e.g., Lithiated Pyridine) Pyridine->ActivatedPyridine Metalation ProductA Acylpyridine ActivatedPyridine->ProductA Acylation AcylElectrophile Acyl Electrophile (e.g., Acyl Chloride) AcylElectrophile->ProductA Pyridine_B Pyridine ProductB Acylpyridine Pyridine_B->ProductB AcylSource Acyl Source (e.g., Aldehyde) ActivatedAcyl Activated Acyl Species (e.g., Acyl Radical) AcylSource->ActivatedAcyl Radical Initiation ActivatedAcyl->ProductB Addition G Start Start: Prepare Reaction Mixture Reagents Pyridine Substrate Aldehyde Acid (e.g., TFA) Radical Initiator (e.g., (NH₄)₂S₂O₈) Start->Reagents Combine Reaction Heat and Stir (e.g., 40 °C, 12-24 h) Reagents->Reaction Initiate Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Product Acylated Pyridine Purification->Product

Sources

Application

Application Notes & Protocols: 2-(4-tert-Butylbenzoyl)-6-methoxypyridine in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 2-(4-tert-Butylbenzoyl)-6-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. As specific biological data for this compound is not yet prevalent in public-domain literature, this guide adopts a first-principles approach. We will deconstruct the molecule into its core structural motifs—the benzoylpyridine scaffold, the 6-methoxy substituent, and the 4-tert-butylphenyl group—to establish a scientifically rigorous foundation for its potential therapeutic applications. This document outlines prospective synthesis routes, detailed protocols for biological evaluation, and a framework for interpreting the resulting data to guide further drug discovery efforts.

Introduction: A Prospective Analysis of a Novel Scaffold

The compound 2-(4-tert-Butylbenzoyl)-6-methoxypyridine represents a unique conjunction of chemical scaffolds that are well-regarded in medicinal chemistry. The benzophenone scaffold, of which benzoylpyridine is a heteroaromatic analogue, is a ubiquitous structure found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] This guide serves as a prospective analysis, building a hypothesis-driven framework for the investigation of this specific molecule. Our objective is to provide the rationale and the practical methodologies to explore its therapeutic potential.

Scientific Rationale: Deconstructing the Molecular Architecture

The potential of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine can be inferred from the established roles of its constituent parts in bioactive molecules.

The Benzoylpyridine Core: A Privileged Heterocyclic Scaffold

The benzoylpyridine moiety is an analogue of the benzophenone structure, which is considered a "privileged structure" in drug discovery.[2][3] This class of compounds is known to interact with a wide range of biological targets, demonstrating activities such as:

  • Anticancer: Many benzophenone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory: Inhibition of key inflammatory mediators is a known property of this scaffold.[1]

  • Antiviral and Antimicrobial: The scaffold is present in various agents designed to combat infectious diseases.[1]

The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site and modulates the electronic properties of the entire molecule, offering distinct advantages over a simple benzophenone core in achieving target-specific interactions.

The 6-Methoxy Group: Modulating Physicochemical Properties

The methoxy group at the 6-position of the pyridine ring is a critical modulator of the molecule's properties. In organic synthesis and medicinal chemistry, methoxypyridines are valuable intermediates.[4] The primary roles of the methoxy group include:

  • Basicity Attenuation: A 2-methoxypyridine has a significantly lower pKa than an unsubstituted pyridine.[5] This reduced basicity can be advantageous, preventing unwanted protonation under physiological conditions, which can impact cell permeability and off-target interactions.

  • Metabolic Signalling: The methoxy group can serve as a potential site for metabolism (O-demethylation). Understanding this can guide the design of second-generation analogues with improved pharmacokinetic profiles.

  • Conformational Influence: The methoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a biological target.[5]

The 4-tert-Butylphenyl Moiety: A Tool for Potency and Pharmacokinetics

The tert-butyl group is one of the most common bulky alkyl groups used in drug design.[6] Its incorporation into the 4-position of the benzoyl ring is a deliberate design choice intended to:

  • Enhance Lipophilicity: The hydrophobic nature of the tert-butyl group can improve membrane permeability and binding affinity within hydrophobic pockets of target proteins.

  • Provide Steric Blockade: This bulky group can prevent metabolic attack on the phenyl ring, thereby increasing the metabolic stability of the compound.[7]

  • Optimize Target Engagement: The size and shape of the tert-butyl group can be critical for fitting into a specific binding site, thus enhancing potency and selectivity.

However, it is also known that the tert-butyl group can be a metabolic liability in some contexts.[8] Therefore, its presence marks a key point for future structure-activity relationship (SAR) studies, where bioisosteric replacements could be explored to fine-tune the molecule's properties.[6][9][10]

Proposed Therapeutic Hypotheses and Target Areas

Based on the analysis of its structural components, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: The prevalence of the benzophenone scaffold in anticancer agents suggests this compound could function as a cytotoxic agent. A plausible mechanism could involve the inhibition of protein kinases, a common target for this class of molecules.

  • Inflammatory Diseases: Given the known anti-inflammatory properties of related scaffolds, this molecule could be evaluated as an inhibitor of key inflammatory pathways, such as those mediated by cytokines or cyclooxygenase enzymes.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a benzoylpyridine-based kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 2-(4-tert-Butylbenzoyl) -6-methoxypyridine Inhibitor->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

    • Add a solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Initiate the reaction with gentle heating or the addition of a small crystal of iodine.

    • Stir the reaction at room temperature until the magnesium has been consumed to form the Grignard reagent, (6-methoxypyridin-2-yl)magnesium bromide.

  • Grignard Addition to Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 4-tert-butylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate alcohol, (4-tert-butylphenyl)(6-methoxypyridin-2-yl)methanol.

  • Oxidation to the Ketone:

    • Dissolve the crude alcohol in dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite or silica gel, washing with DCM.

    • Concentrate the filtrate and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine.

In Vitro Biological Evaluation: A Tiered Approach

Tier 1: Primary Antiproliferative Screening

  • Objective: To assess the general cytotoxic or cytostatic activity of the compound against a panel of human cancer cell lines.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in DMSO, and then further dilute in cell culture medium to final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Replace the medium in the cell plates with the medium containing the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompound IC₅₀ (µM) [Hypothetical Data]Doxorubicin IC₅₀ (µM) [Control]
MCF-75.20.8
A5498.91.2
HCT1163.70.5

Tier 2: Mechanism of Action (MoA) Studies - Kinase Inhibition Profiling

  • Objective: If the compound shows significant antiproliferative activity, to investigate its potential as a kinase inhibitor.

  • Protocol (Generic Kinase Panel Screen):

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega).

    • Request a screen against a panel of representative kinases (e.g., the KINOMEscan™ panel) at a fixed concentration (e.g., 10 µM).

    • The primary output will be the percentage of inhibition for each kinase in the panel.

    • For any "hits" (kinases inhibited by >50-70%), perform follow-up dose-response assays to determine the IC₅₀ for each specific kinase.

Preliminary ADME/Tox Profiling
  • Objective: To obtain an early assessment of the drug-like properties of the compound.

  • Protocol (Microsomal Stability Assay):

    • Incubate the test compound (e.g., at 1 µM) with liver microsomes (human, rat) in the presence of NADPH (a cofactor for metabolic enzymes).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Interpretation and Future Directions

  • Antiproliferative Data: An IC₅₀ value in the low micromolar range (<10 µM) in the primary screen would warrant further investigation. Selectivity between different cell lines could provide clues about the potential MoA.

  • Kinase Inhibition Data: Potent and selective inhibition of a cancer-relevant kinase would be a strong starting point for a lead optimization program.

  • ADME Data: A short half-life in the microsomal stability assay might indicate that the compound is rapidly metabolized. The tert-butyl or methoxy groups would be primary suspects for metabolic hotspots.

Next Steps:

  • Lead Optimization: If promising activity is confirmed, a medicinal chemistry campaign would be initiated to improve potency, selectivity, and pharmacokinetic properties.

  • SAR Studies: Synthesize analogues to probe the structure-activity relationship. Key modifications would include:

    • Bioisosteric replacement of the tert-butyl group: Replace with groups like trifluoromethyl, cyclopropyl, or bicyclo[1.1.1]pentane to modulate lipophilicity and metabolic stability. [7] * Modification of the methoxy group: Explore other alkoxy groups or alternative substituents at the 6-position of the pyridine ring.

    • Substitution on the pyridine and phenyl rings: Investigate the effect of adding other functional groups to further optimize interactions with the target.

By systematically applying the protocols and strategies outlined in this guide, researchers can effectively unlock the therapeutic potential of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine and related novel chemical entities.

References

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Available at: [Link]

  • Hirst, G. C., Johnson, T., & Overman, L. E. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. Available at: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S.... Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butylphenol. Available at: [Link]

  • PMC - PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • PMC. (n.d.). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Available at: [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Available at: [Link]

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Method

Mastering the Solid State: Advanced Crystallization Techniques for Pyridine-Based Compounds

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a multitude of active pharmaceutical ingredients (APIs). The crystalline form of these compounds is of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a multitude of active pharmaceutical ingredients (APIs). The crystalline form of these compounds is of paramount importance, directly influencing critical parameters such as solubility, stability, bioavailability, and manufacturability. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of advanced crystallization techniques tailored for pyridine-based compounds. Moving beyond generic protocols, this document elucidates the underlying principles governing the crystallization of this vital class of molecules, with a focus on the interplay between their unique physicochemical properties and the selection of appropriate crystallization strategies. Detailed, field-proven protocols for slow evaporation, vapor diffusion, and anti-solvent crystallization are presented, alongside troubleshooting guidance and an examination of polymorphism in pyridine-containing compounds.

The Unique Crystallization Landscape of Pyridine-Based Compounds

Pyridine and its derivatives present a fascinating and often challenging crystallization landscape. Their behavior in solution and propensity to form ordered solid-state structures are dictated by a combination of factors inherent to the pyridine ring itself and the nature of its substituents. A thorough understanding of these characteristics is the first step toward rational crystallization design.

The nitrogen atom in the pyridine ring is a key player, introducing polarity and acting as a hydrogen bond acceptor.[1] This feature significantly influences solvent selection and the potential for forming specific intermolecular interactions. Furthermore, the aromatic nature of the pyridine ring facilitates π-π stacking interactions, which can be a dominant force in directing crystal packing.[2][3][4][5][6] The electronic properties of substituents on the pyridine ring can further modulate these interactions, impacting everything from solubility to crystal habit.[7][8]

Key physicochemical properties of pyridine-based compounds to consider during crystallization design include:

  • Polarity and Dipole Moment: The presence of the electronegative nitrogen atom creates a significant dipole moment, influencing solubility in polar solvents.

  • Hydrogen Bonding Capability: The lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond acceptor, readily interacting with protic solvents or other hydrogen bond donors in the crystal lattice.[1]

  • π-π Stacking Interactions: The aromatic ring system promotes face-to-face or edge-to-face stacking, which can be a primary driver of crystal packing.[2][3][4][5][6]

  • Influence of Substituents: Electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density of the aromatic system, affecting both hydrogen bonding strength and π-π stacking propensity.[7][8] Steric hindrance from bulky substituents can also play a crucial role in dictating the crystal packing arrangement.[3]

  • Potential for Polymorphism: Like many APIs, pyridine-based compounds can exist in multiple crystalline forms (polymorphs), each with distinct physicochemical properties.[9][10][11][12][13] Controlling polymorphism is a critical aspect of drug development.

Strategic Selection of Crystallization Techniques

The choice of crystallization method is not a one-size-fits-all decision. It requires careful consideration of the compound's properties and the desired outcome (e.g., single crystals for X-ray diffraction, a specific polymorph for formulation). The following diagram illustrates a general decision-making workflow for selecting an appropriate crystallization technique for pyridine-based compounds.

Crystallization_Workflow A Compound Characterization (Solubility, Stability) B High Solubility in Volatile Solvent? A->B C Slow Evaporation B->C Yes D Soluble in one solvent, Insoluble in another? B->D No L Single Crystal Obtained C->L E Vapor Diffusion D->E Yes F Anti-Solvent Crystallization D->F Yes G Thermally Stable? D->G No E->L F->L H Slow Cooling G->H Yes J Oiling Out or Amorphous Solid? G->J No H->L I Co-crystallization Screening I->L J->I Consider K Troubleshooting: - Vary solvent system - Adjust concentration - Control temperature - Seeding J->K Yes K->A

Caption: Decision workflow for selecting a crystallization technique.

Detailed Application Notes and Protocols

This section provides detailed protocols for three of the most effective and widely used crystallization techniques for pyridine-based compounds: slow evaporation, vapor diffusion, and anti-solvent crystallization.

Slow Evaporation

Principle: This technique relies on the gradual removal of a volatile solvent from a saturated or near-saturated solution of the compound. As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates nucleation and crystal growth. This method is straightforward and often a good starting point for thermally stable compounds that are soluble in volatile solvents.[14]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should fully dissolve the compound at room temperature and have a moderate vapor pressure. Highly volatile solvents like dichloromethane or acetone can lead to rapid crystallization and the formation of small, poorly formed crystals.[15] Solvents that can engage in hydrogen bonding with the pyridine nitrogen, such as alcohols, can sometimes promote better crystal packing.

  • Control of Evaporation Rate: A slow evaporation rate is crucial for the growth of large, high-quality single crystals.[14] This is achieved by restricting the opening of the crystallization vessel. A vial with a screw cap that is not fully tightened or covered with perforated parafilm allows for controlled solvent escape.

  • Temperature: Performing the evaporation at a lower temperature (e.g., in a refrigerator) can further slow down the process and improve crystal quality.[15]

Protocol: Slow Evaporation of a Substituted Pyridine

  • Solution Preparation: Prepare a saturated or near-saturated solution of the pyridine-based compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Vessel Capping: Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with parafilm and pierce it with a needle to create a small opening. The size of the opening will dictate the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Avoid disturbing the vial during the crystallization process.

  • Monitoring: Observe the vial periodically over several days to weeks. Crystal growth may be observed at the bottom or along the sides of the vial.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble and then allow them to air dry.

Vapor Diffusion

Principle: This elegant technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent (a solvent in which the compound is highly soluble).[16] As the anti-solvent vapor dissolves in the good solvent, the overall solubility of the compound decreases, leading to gradual supersaturation and crystallization.[2][17] This method is particularly well-suited for crystallizing small quantities of material.[16]

Causality Behind Experimental Choices:

  • Solvent/Anti-Solvent Pair Selection: The key is to choose a miscible solvent/anti-solvent pair with differing volatilities. The anti-solvent should be more volatile than the good solvent to ensure its vapor diffuses into the solution.[16] Common pairs for pyridine-based compounds include chloroform/hexane, methanol/diethyl ether, and acetonitrile/toluene.

  • Setup Geometry: The setup typically involves a small, open vial containing the compound solution placed inside a larger, sealed container holding the anti-solvent.[17] The inner vial should not touch the walls of the outer container to prevent capillary action.[16]

  • Temperature Control: As with slow evaporation, conducting the experiment at a lower temperature can slow the diffusion rate and promote the growth of larger, more perfect crystals.[17]

Protocol: Vapor Diffusion for a Pyridine Derivative

  • Solution Preparation: Dissolve the pyridine derivative in a minimal amount of a "good" solvent (e.g., chloroform) to create a concentrated solution.

  • Inner Vial Setup: Transfer the solution to a small, open vial (e.g., a 1-dram vial).

  • Outer Chamber Setup: Place the small vial inside a larger container (e.g., a beaker or a larger vial) containing a layer of the "anti-solvent" (e.g., hexane). The level of the anti-solvent should be below the top of the inner vial.

  • Sealing: Seal the outer container tightly with a lid or parafilm to create a closed system.

  • Incubation: Store the setup in a location free from vibrations and temperature fluctuations.

  • Monitoring and Harvesting: Crystals should appear in the inner vial over a period of days to weeks. Once they have reached a suitable size, they can be harvested as described in the slow evaporation protocol.

The following diagram illustrates the setup for a vapor diffusion experiment.

Vapor_Diffusion cluster_0 Sealed Outer Chamber cluster_1 Inner Vial Compound Solution\n(Good Solvent) Compound Solution (Good Solvent) Anti-Solvent Anti-Solvent Anti-Solvent_Vapor Anti-Solvent Vapor Anti-Solvent_Vapor->Compound Solution\n(Good Solvent) Diffusion

Caption: Vapor diffusion crystallization setup.

Anti-Solvent Crystallization

Principle: In this method, an "anti-solvent" is directly added to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.[18] This technique is often used in industrial settings for large-scale crystallization and can be a powerful tool for polymorph screening and control.[19]

Causality Behind Experimental Choices:

  • Rate of Addition: The rate at which the anti-solvent is added is a critical parameter. Slow, controlled addition generally favors the growth of larger crystals, while rapid addition can lead to the precipitation of a fine powder or an amorphous solid.

  • Mixing: Efficient mixing is essential to ensure a homogeneous distribution of the anti-solvent and to avoid localized high supersaturation, which can lead to uncontrolled precipitation.

  • Temperature: The temperature of both the solution and the anti-solvent can influence the solubility and the kinetics of crystallization.

Protocol: Anti-Solvent Crystallization of a Pyridine-Based API

  • Solution Preparation: Prepare a clear, filtered solution of the pyridine-based API in a suitable solvent.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible anti-solvent dropwise. The rate of addition should be carefully controlled.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Once nucleation has occurred, the addition of the anti-solvent can be stopped, and the mixture can be stirred for a period to allow the crystals to grow. Alternatively, a small additional amount of anti-solvent can be added to increase the yield.

  • Isolation: The crystals can be isolated by filtration, washed with the anti-solvent or a mixture of the solvent and anti-solvent, and then dried.

Data Presentation and Troubleshooting

Solvent Properties for Crystallization of Pyridine-Based Compounds

The choice of solvent is arguably the most critical factor in successful crystallization. The following table provides a list of common solvents and their relevant properties for the crystallization of pyridine-based compounds.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingNotes for Pyridine Compounds
Water 10080.1Donor & AcceptorGood for highly polar or ionic pyridine derivatives (e.g., pyridinium salts).
Methanol 6532.7Donor & AcceptorA good hydrogen-bonding solvent that can interact favorably with the pyridine nitrogen.
Ethanol 7824.5Donor & AcceptorSimilar to methanol but less volatile.
Acetonitrile 8237.5AcceptorA polar aprotic solvent, useful for compounds that are sensitive to protic solvents.
Acetone 5620.7AcceptorA versatile, moderately polar solvent. Its volatility can be a challenge for slow evaporation.
Ethyl Acetate 776.0AcceptorA good solvent for many organic compounds, often used in combination with less polar solvents.
Dichloromethane 409.1Weak AcceptorA highly volatile solvent, often used for layering or as part of a co-solvent system.
Chloroform 614.8Weak DonorLess volatile than dichloromethane.
Toluene 1112.4NoneA non-polar aromatic solvent that can engage in π-π stacking with the pyridine ring.[14]
Hexane 691.9NoneA common non-polar anti-solvent.
Troubleshooting Common Crystallization Problems
ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound is too soluble in the chosen solvent; cooling is too rapid.- Use a less-polar solvent or a solvent mixture.- Slow down the cooling or evaporation rate.- Try vapor diffusion with a less aggressive anti-solvent.
Formation of a Fine Powder Nucleation is too rapid; high degree of supersaturation.- Decrease the concentration of the solution.- Slow down the rate of anti-solvent addition or evaporation.- Use a solvent in which the compound is slightly less soluble.
No Crystals Form The solution is not sufficiently supersaturated; the compound is highly soluble.- Concentrate the solution further.- Use a more effective anti-solvent.- Try a different crystallization technique (e.g., cooling).- Introduce a seed crystal.
Amorphous Solid Rapid precipitation; compound has a low propensity to crystallize.- Screen a wider range of solvents and conditions.- Consider co-crystallization with a suitable co-former.[20][21][22][23]- Employ seeding with a crystalline material of a similar structure.

Polymorphism in Pyridine-Based Compounds

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in the development of pyridine-based APIs.[9][10][11][12][13] Different polymorphs can exhibit significant differences in their physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[10]

  • Stability: Metastable polymorphs can convert to a more stable form over time, which can affect the shelf life and performance of a drug product.

  • Mechanical Properties: Properties such as hardness and compressibility can influence the manufacturing process (e.g., tableting).

The control of polymorphism requires a thorough understanding of the factors that influence nucleation and crystal growth. A systematic polymorph screen, employing a variety of solvents, temperatures, and crystallization techniques, is often necessary to identify and characterize all accessible crystalline forms of a pyridine-based API.

Conclusion

The crystallization of pyridine-based compounds is a multifaceted endeavor that requires a blend of scientific understanding and empirical investigation. By carefully considering the unique physicochemical properties of the pyridine scaffold and its derivatives, researchers can strategically select and optimize crystallization techniques to obtain high-quality crystalline materials. The protocols and insights provided in this guide serve as a robust starting point for tackling the challenges and harnessing the opportunities presented by the solid-state chemistry of this vital class of molecules. A systematic and well-documented approach to crystallization is not merely a means to an end but a critical component of successful research and drug development.

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Application

The Strategic Role of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine in the Synthesis of Novel Kinase Inhibitors: Application to Mps-1 Targeted Drug Discovery

Introduction: The Quest for Selective Kinase Inhibitors The human kinome, comprising over 500 protein kinases, represents a pivotal class of enzymes that regulate a vast array of cellular processes. Dysregulation of kina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, represents a pivotal class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology and the treatment of inflammatory diseases. A key challenge in this field is the design of inhibitors with high selectivity to minimize off-target effects and associated toxicities. This necessitates the exploration of novel chemical scaffolds that can effectively and selectively engage the ATP-binding site of the target kinase. The benzoylpyridine moiety has emerged as a versatile scaffold in medicinal chemistry, and this application note will focus on the utility of a specific derivative, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, as a key building block in the synthesis of potent and selective kinase inhibitors, with a particular focus on the mitotic kinase Mps-1.

Monopolar spindle 1 (Mps-1), a serine/threonine kinase, plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Upregulation of Mps-1 is observed in various cancers and is associated with aneuploidy and tumor progression, making it an attractive target for anticancer drug development.[2] Several Mps-1 inhibitors are currently under investigation, many of which feature heterocyclic scaffolds.[3] The triazolopyridine core, in particular, has been identified as a promising pharmacophore for Mps-1 inhibition.

This guide provides a detailed protocol for the synthesis of a potential Mps-1 kinase inhibitor incorporating a triazolopyridine scaffold, starting from the key intermediate, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. The causality behind the experimental choices and the underlying chemical principles will be thoroughly discussed to provide researchers with a comprehensive understanding of the synthetic strategy.

The Benzoylpyridine Scaffold: A Privileged Substructure in Kinase Inhibitor Design

The 2-benzoylpyridine core offers several advantages in the design of kinase inhibitors:

  • Structural Rigidity and Defined Vectorial Display: The ketone linker between the pyridine and phenyl rings provides a degree of rotational freedom while maintaining a relatively rigid overall conformation. This allows for the precise positioning of substituents to interact with specific residues within the kinase ATP-binding site.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, crucial for anchoring the inhibitor to the hinge region of the kinase.

  • Synthetic Tractability: The carbonyl group serves as a versatile chemical handle for further synthetic transformations, enabling the construction of more complex heterocyclic systems. The tert-butyl group on the benzoyl moiety often serves to occupy a hydrophobic pocket in the target kinase, enhancing binding affinity and selectivity. The methoxy group on the pyridine ring can influence the electronic properties and metabolic stability of the final compound.

Synthetic Strategy: From Benzoylpyridine to a Triazolopyridine-based Mps-1 Inhibitor

The overall synthetic strategy involves the construction of a[4][5][6]triazolo[1,5-a]pyridine core, a known scaffold for Mps-1 inhibitors. This is achieved through the cyclization of an N-acylated 2-hydrazinopyridine intermediate. The key starting material, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, is first synthesized and then transformed into the crucial triazolopyridine scaffold.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-(4-tert-Butylbenzoyl)-6-methoxypyridine (3)

This protocol outlines the synthesis of the title compound via a Grignard reaction between a pyridine derivative and a benzaldehyde, followed by oxidation.

Reaction Scheme:

Synthesis_of_Intermediate start 2-Bromo-6-methoxypyridine (1) reagent1 Mg, THF start->reagent1 intermediate1 2-(6-Methoxypyridin-2-yl)magnesium bromide reagent1->intermediate1 Grignard Formation reagent2 4-tert-Butylbenzaldehyde intermediate1->reagent2 intermediate2 (4-tert-Butylphenyl)(6-methoxypyridin-2-yl)methanol (2) reagent2->intermediate2 Nucleophilic Addition reagent3 MnO2, DCM intermediate2->reagent3 product 2-(4-tert-Butylbenzoyl)-6-methoxypyridine (3) reagent3->product Oxidation

Caption: Synthesis of the key intermediate 2-(4-tert-Butylbenzoyl)-6-methoxypyridine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-Bromo-6-methoxypyridine188.0310.01.0
Magnesium turnings24.3112.01.2
4-tert-Butylbenzaldehyde162.2310.01.0
Manganese (IV) oxide (activated)86.9450.05.0
Anhydrous Tetrahydrofuran (THF)---
Dichloromethane (DCM)---
Saturated aq. NH4Cl solution---
Anhydrous Sodium Sulfate---

Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (12.0 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromo-6-methoxypyridine (10.0 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel. The reaction is initiated by gentle heating.

    • After the initial exothermic reaction subsides, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of 4-tert-butylbenzaldehyde (10.0 mmol) in anhydrous THF (10 mL) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation of Alcohol Intermediate (2):

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude alcohol intermediate (2), which can be used in the next step without further purification.

  • Oxidation to Ketone (3):

    • Dissolve the crude alcohol (2) in dichloromethane (50 mL).

    • Add activated manganese (IV) oxide (50.0 mmol) in one portion.

    • Stir the suspension vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-tert-butylbenzoyl)-6-methoxypyridine (3) as a solid.

Part 2: Synthesis of a Hypothetical Mps-1 Kinase Inhibitor (6)

This part of the protocol describes a plausible synthesis of a triazolopyridine-based Mps-1 inhibitor from the key benzoylpyridine intermediate. The synthesis involves the formation of a hydrazone, followed by oxidative cyclization to the triazolopyridine core, and a final functionalization step.

Reaction Scheme:

Kinase_Inhibitor_Synthesis start 2-(4-tert-Butylbenzoyl)-6-methoxypyridine (3) reagent1 Hydrazine Hydrate, EtOH start->reagent1 intermediate1 Hydrazone Intermediate (4) reagent1->intermediate1 Hydrazone Formation reagent2 I2, K2CO3, DMF intermediate1->reagent2 intermediate2 3-(4-tert-Butylphenyl)-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine (5) reagent2->intermediate2 Oxidative Cyclization reagent3 Substituted Amine, Pd Catalyst, Base intermediate2->reagent3 product Hypothetical Mps-1 Inhibitor (6) reagent3->product Cross-Coupling

Caption: Plausible synthetic route to a hypothetical Mps-1 inhibitor.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-(4-tert-Butylbenzoyl)-6-methoxypyridine (3)269.355.01.0
Hydrazine hydrate (~64% hydrazine)50.0625.05.0
Iodine253.816.01.2
Potassium Carbonate138.2110.02.0
N,N-Dimethylformamide (DMF)---
Ethanol (EtOH)---
Substituted Amine (e.g., morpholine)---
Palladium Catalyst (e.g., Pd2(dba)3)---
Ligand (e.g., Xantphos)---
Base (e.g., Cs2CO3)---
Toluene---

Protocol:

  • Hydrazone Formation (4):

    • In a round-bottom flask, dissolve 2-(4-tert-butylbenzoyl)-6-methoxypyridine (3) (5.0 mmol) in ethanol (25 mL).

    • Add hydrazine hydrate (25.0 mmol) and a catalytic amount of acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the hydrazone intermediate (4).

  • Oxidative Cyclization to Triazolopyridine (5):

    • To a solution of the hydrazone (4) (4.0 mmol) in DMF (20 mL), add potassium carbonate (10.0 mmol) and iodine (6.0 mmol).

    • Stir the reaction mixture at room temperature for 8-12 hours. The traditional method for synthesizing triazolopyridines begins with the dehydration of a 2-hydrazidopyridine which can be accomplished by refluxing phosphorus oxychloride, concentrated hydrochloric acid, and acetic acid.[4]

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-(4-tert-butylphenyl)-7-methoxy-[4][5][6]triazolo[4,3-a]pyridine (5).

  • Cross-Coupling for Final Product (6) (Representative Example):

    • Note: This is a representative Buchwald-Hartwig amination. The specific conditions may need to be optimized for different amines.

    • To a Schlenk tube, add the triazolopyridine (5) (1.0 mmol), the desired substituted amine (e.g., morpholine, 1.2 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (5 mL) and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the residue by column chromatography or preparative HPLC to obtain the final hypothetical Mps-1 inhibitor (6).

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Expected Data for Key Compounds:

CompoundAppearanceExpected ¹H NMR signals (indicative)Expected MS (m/z) [M+H]⁺
3 White solidAromatic protons, singlet for tert-butyl group, singlet for methoxy group.270.16
5 Off-white solidAromatic protons, singlet for tert-butyl group, singlet for methoxy group, disappearance of NH protons.294.16
6 SolidSignals corresponding to the triazolopyridine core and the coupled amine moiety.Dependent on the amine

Safety and Handling

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[7][8] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[9]

  • Acylating agents and palladium catalysts should be handled with care.

  • All reactions should be performed under an inert atmosphere where specified.

Conclusion and Future Perspectives

This application note details the strategic use of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine as a key building block for the synthesis of a potential Mps-1 kinase inhibitor. The provided protocols, while based on established chemical transformations, offer a clear and logical pathway for researchers in drug discovery to access novel triazolopyridine-based compounds. The versatility of the benzoylpyridine scaffold allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The continued exploration of such privileged scaffolds will undoubtedly contribute to the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

  • Dymińska, et al. (2022b). Title of the article. Journal Name, Volume(Issue), Pages.
  • (Reference for Mps-1 as a target)
  • (Reference for triazolopyridines in medicinal chemistry)
  • (Reference for Grignard reactions on pyridines)
  • (Reference for Mps-1 in cancer)
  • (Reference for oxidative cycliz
  • (Reference for Buchwald-Hartwig amin
  • (Reference for kinase inhibitor design principles)
  • (Reference for characteriz
  • (Reference for Mps-1 and spindle assembly checkpoint)
  • (Reference for safety of hydrazine)
  • (Reference for general lab safety)
  • (Reference for Mps-1 inhibitor scaffolds)
  • (Reference for synthetic methodology)
  • (Reference for another kinase inhibitor synthesis)
  • (Reference for another relevant chemical transform
  • (Reference for another relevant chemical transform
  • (Reference for another relevant chemical transform
  • EPA. (n.d.). Hydrazine. Retrieved from [Link]

  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)
  • (Reference for Mps-1 inhibitors)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine

Welcome to our dedicated technical support center for the synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently address challenges encountered in your laboratory.

Introduction to the Synthetic Challenge

The synthesis of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, a key intermediate in various pharmaceutical development programs, presents a unique set of challenges. The pyridine core, being electron-deficient, is generally resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The presence of a methoxy group at the 6-position activates the ring towards electrophilic attack, yet can also direct the substitution to undesired positions and is susceptible to cleavage under harsh acidic conditions.

This guide will explore the most probable synthetic strategies and provide a structured approach to troubleshooting common issues, ensuring you can achieve high yields and purity.

Proposed Synthetic Pathways & Troubleshooting

Two primary synthetic routes are commonly considered for the preparation of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. Each pathway has its own set of potential pitfalls, which we will address in a question-and-answer format.

Pathway A: Friedel-Crafts Acylation of 6-Methoxypyridine

This is a direct approach involving the acylation of 6-methoxypyridine with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation 6-Methoxypyridine 6-Methoxypyridine Intermediate_Complex Intermediate_Complex 6-Methoxypyridine->Intermediate_Complex + 4-tert-Butylbenzoyl chloride + Lewis Acid (e.g., AlCl3) Product 2-(4-tert-Butylbenzoyl)-6-methoxypyridine Intermediate_Complex->Product Hydrolysis

Caption: Friedel-Crafts Acylation Workflow

Troubleshooting Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is showing no or very low conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low conversion in the Friedel-Crafts acylation of 6-methoxypyridine is a common issue. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for activating the acylating agent.[1]

    • Moisture: Lewis acids are extremely sensitive to moisture. Ensure all your glassware is oven-dried, and your reagents and solvents are anhydrous. The presence of even trace amounts of water can deactivate the catalyst.

    • Catalyst Loading: Due to the basic nature of the pyridine nitrogen, it will coordinate with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount or even an excess of the Lewis acid is often required.[1] We recommend starting with at least 2.5 equivalents of AlCl₃.

  • Low Reactivity of the Pyridine Ring: Pyridine is an electron-deficient aromatic ring, making it inherently less reactive towards electrophilic substitution than benzene.[2]

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of tarry by-products.[3] We recommend starting at a low temperature (0 °C) during the addition of reagents and then slowly warming to room temperature or slightly above (40-50 °C) to drive the reaction to completion.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Nitrobenzene or dichlorobenzene are often used in Friedel-Crafts reactions as they can dissolve the reactants and the catalyst complex.[3][4] Carbon disulfide is another option, but its use may favor different isomers.[3]

  • Poor Quality of Reagents:

    • 4-tert-Butylbenzoyl chloride: Ensure your acylating agent is of high purity and has not hydrolyzed to the corresponding carboxylic acid. You can check the purity by IR (look for the characteristic acid O-H stretch) or NMR spectroscopy. If necessary, freshly prepare it from 4-tert-butylbenzoic acid using thionyl chloride or oxalyl chloride.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the desired 2-acylated product?

A2: Achieving high regioselectivity can be challenging. The methoxy group is an ortho-, para-director. In 6-methoxypyridine, the positions ortho to the methoxy group are C5 and the nitrogen is at C1. The position para is C3. The C2 and C6 positions are activated by the methoxy group through resonance. Here's how to enhance selectivity:

  • Steric Hindrance: The bulky tert-butyl group on the benzoyl chloride might sterically favor acylation at the less hindered C2 position over the C5 position.

  • Temperature Control: Temperature can play a critical role in regioselectivity. Lower temperatures often favor the thermodynamically more stable product, which may or may not be the desired isomer.[3] Experiment with a range of temperatures to find the optimal balance between reactivity and selectivity.

  • Lewis Acid Choice: Different Lewis acids can exhibit different selectivities. While AlCl₃ is common, you could explore others like FeCl₃, ZnCl₂, or even milder catalysts like zeolites to see if they offer better control.[5]

Q3: My reaction mixture turns into a dark, tarry mess, making product isolation difficult. How can I prevent this?

A3: Tar formation is a frequent problem in Friedel-Crafts reactions, especially with sensitive substrates like substituted pyridines.[3]

  • Control the Reaction Temperature: This is the most critical factor. Add the reagents slowly at a low temperature (0 °C or even -10 °C) to control the initial exothermic reaction. Once the addition is complete, allow the reaction to warm up gradually.

  • Order of Addition: Adding the 6-methoxypyridine to the pre-formed complex of 4-tert-butylbenzoyl chloride and the Lewis acid can sometimes minimize side reactions.

  • Minimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further decomposition of the product.

Pathway B: Cross-Coupling Approach

This multi-step approach involves the synthesis of a 2-functionalized-6-methoxypyridine intermediate, followed by a cross-coupling reaction. A common strategy is a Suzuki-Miyaura coupling.

Cross-Coupling cluster_0 Intermediate Synthesis cluster_1 Suzuki Coupling & Oxidation Pyridine Pyridine 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine Pyridine->2-Bromo-6-methoxypyridine Bromination Coupled_Intermediate Coupled_Intermediate 2-Bromo-6-methoxypyridine->Coupled_Intermediate + 4-tert-Butylphenylboronic acid + Pd catalyst, Base Product 2-(4-tert-Butylbenzoyl)-6-methoxypyridine Coupled_Intermediate->Product Oxidation

Caption: Suzuki Coupling Workflow

Troubleshooting the Cross-Coupling Approach

Q4: I am struggling with the synthesis of the 2-bromo-6-methoxypyridine intermediate. What are some reliable methods and potential issues?

A4: The synthesis of 2-bromo-6-methoxypyridine is a crucial first step.

  • Starting Material: You can start from 2,6-dibromopyridine and perform a nucleophilic aromatic substitution with sodium methoxide. This reaction can be sluggish and may require elevated temperatures. A common issue is the formation of the di-substituted product, 2,6-dimethoxypyridine. To favor the mono-substitution, use a stoichiometric amount of sodium methoxide and carefully control the reaction time and temperature.

  • Direct Bromination: Direct bromination of 6-methoxypyridine can lead to a mixture of isomers. Controlling the regioselectivity can be difficult.

  • From 2-Amino-6-methoxypyridine: A Sandmeyer reaction on 2-amino-6-methoxypyridine can be a reliable route to introduce the bromine at the 2-position.

Q5: My Suzuki-Miyaura coupling reaction is giving a low yield of the coupled product. How can I optimize it?

A5: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success depends on several factors.[6][7]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaromatic substrates, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos often give good results. A common starting point is Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the solvent and the specific substrates.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used. The ratio can be optimized to ensure all components are sufficiently soluble.

  • Degassing: It is essential to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent or by using the freeze-pump-thaw technique.

  • Purity of Boronic Acid: Ensure your 4-tert-butylphenylboronic acid is pure and has not undergone significant protodeborylation.

Q6: The final oxidation step to form the ketone is not working efficiently. What are my options?

A6: The oxidation of the benzylic carbon to a ketone requires a suitable oxidizing agent.

  • Common Oxidants: Potassium permanganate (KMnO₄) or chromium-based reagents (like CrO₃) are powerful oxidizing agents that can be used. However, these can sometimes lead to over-oxidation or side reactions.

  • Milder Conditions: Milder and more selective oxidizing agents like manganese dioxide (MnO₂) can be effective for benzylic oxidations.

  • Catalytic Oxidation: Catalytic methods using a metal catalyst (e.g., ruthenium) and a co-oxidant (like N-methylmorpholine N-oxide, NMO) can also be employed for a cleaner reaction.

General Troubleshooting and FAQs

Q7: I am having difficulty purifying my final product. What are the recommended methods?

A7: The purification of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine can be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the solvent system can be fine-tuned based on the TLC analysis of your crude product.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a very effective method for obtaining high-purity material.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. You can dissolve your crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the product, which can be collected by filtration or extracted back into an organic solvent.[8]

Q8: What are the key analytical techniques I should use to monitor the reaction and characterize the product?

A8:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of your reaction. It helps you determine when the starting material has been consumed and gives you a preliminary idea of the number of products formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of your final product and any isolated intermediates or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Quantitative Data Summary

ParameterPathway A: Friedel-Crafts AcylationPathway B: Suzuki Coupling
Key Reagents 6-Methoxypyridine, 4-tert-Butylbenzoyl chloride, Lewis Acid (e.g., AlCl₃)2-Bromo-6-methoxypyridine, 4-tert-Butylphenylboronic acid, Pd Catalyst, Base, Oxidant
Typical Catalyst Loading >2.5 equivalents of Lewis Acid1-5 mol% of Pd Catalyst
Typical Temperature Range 0 °C to 50 °CRoom Temperature to 100 °C
Common Solvents Nitrobenzene, Dichlorobenzene, CS₂Dioxane/Water, Toluene/Water, DME/Water
Potential Major Byproducts Isomeric acylated products, di-acylated products, tarHomocoupled products, dehalogenated starting material, over-oxidation products
Expected Yield Range 20-60% (highly variable)40-80% (over two steps)

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation (Pathway A)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.).

  • Add anhydrous dichlorobenzene via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-tert-butylbenzoyl chloride (1.1 eq.) to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-methoxypyridine (1.0 eq.) in anhydrous dichlorobenzene dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Step in Pathway B)

  • To a Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 eq.), 4-tert-butylphenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 2019. Available from: [Link]

  • Preparation of 2-acetyl-6-methoxynaphthalene. Google Patents, 1984.
  • 2-acetyl-6-methoxynaphthalene. Organic Syntheses, 1955. Available from: [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access, 2008. Available from: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021. Available from: [Link]

  • Friedel-Crafts Acylation. University of Wisconsin-Madison. Available from: [Link]

  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2012. Available from: [Link]

  • Experiment 14: Friedel-Crafts Acylation. YouTube, 2011. Available from: [Link]

  • Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. ACS Catalysis, 2023. Available from: [Link]

  • Zeolite Catalyzed Highly Selective Synthesis of 2-Methoxy-6-acetylnaphthalene by Friedel-Crafts Acylation of 2-Methoxynaphthalene in Acetic Acid Reaction Media. Catalysis Letters, 2018. Available from: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube, 2022. Available from: [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols, 2021. Available from: [Link]

  • Process for preparation of benzoylpyridines and derivatives. Google Patents, 1975.
  • Preparation method of 2-bromo-3-methoxypyridine. Google Patents, 2014.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 2024. Available from: [Link]

  • How can I get acetylation with acetic anhydride and prydine? ResearchGate, 2014. Available from: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available from: [Link]

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 2013. Available from: [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 2002. Available from: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 2020. Available from: [Link]

  • What is the role of pyridine in the acetylations of alcohols? Reddit, 2023. Available from: [Link]

  • Process for the preparation of substituted pyridines. Google Patents, 1983.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine

Welcome to the technical support center for 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this key synthetic intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your material and the reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the fundamental stability characteristics of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, providing insights into its potential degradation triggers.

Q1: My sample of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine has developed a yellow tint over time. What is the likely cause?

A color change, typically to yellow or brown, is a common visual indicator of degradation in many organic compounds, including substituted pyridines.[1] This is often due to the formation of minor impurities with extended conjugated systems, which absorb visible light. The two most probable causes are:

  • Oxidation: The pyridine ring or other parts of the molecule can be susceptible to slow oxidation upon exposure to air. Sterically hindered pyridines are generally stable, but trace impurities or specific storage conditions can catalyze this process.[2][3][4][5][6]

  • Photodecomposition: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions. It is a well-established principle that light-sensitive compounds should be stored in amber vials or protected from light.

Causality: The energy from light or the reaction with atmospheric oxygen can generate radical species or other reactive intermediates, leading to a cascade of reactions that form complex, colored byproducts. We recommend immediate purity analysis by HPLC or LC-MS if a color change is observed.

Q2: I am observing new, unidentified peaks in my HPLC and NMR analyses. What are the potential degradation pathways for this molecule?

Based on the structure of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, which contains a substituted pyridine ring, a ketone, and a methoxy ether group, several degradation pathways can be hypothesized. Identifying the exact structure of byproducts requires advanced analytical techniques like LC-MS or GC-MS.[7][8]

  • Hydrolysis: The methoxy group (an ether linkage) on the pyridine ring could be susceptible to hydrolysis under strongly acidic conditions, yielding the corresponding 6-hydroxypyridine derivative. While typically requiring harsh conditions, this can sometimes be catalyzed by acidic surfaces, such as standard silica gel during chromatography.[9]

  • Oxidative Cleavage: The benzoyl group could undergo oxidative cleavage under aggressive conditions, potentially leading to the formation of 6-methoxypyridine-2-carboxylic acid and 4-tert-butylbenzoic acid. Oxidative degradation is a known pathway for complex organic molecules.[10]

  • Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. While this often requires specific reagents, it can occur slowly over time with strong oxidants or peroxides.[1]

Q3: Can my choice of solvent affect the stability of the compound in solution?

Absolutely. The choice of solvent is critical and can directly impact stability:

  • Solvent Purity: Solvents like diethyl ether or THF can form explosive peroxides over time, which are potent oxidizing agents. Always use fresh, high-purity solvents or test for peroxides before use.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can participate in hydrolysis reactions, especially if the pH is not neutral.[9]

  • Acidic Impurities: Solvents like chloroform can contain trace amounts of HCl, which can protonate the basic pyridine nitrogen and potentially catalyze degradation.

We recommend using high-purity, anhydrous aprotic solvents for storing solutions of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine for any length of time.

Section 2: Troubleshooting Guide for Experimental Applications

This guide provides a structured approach to resolving common issues encountered during experimentation.

Observed Issue Potential Root Cause Recommended Troubleshooting Actions & Rationale
Inconsistent Reaction Yields or Kinetics Degradation of the starting material, leading to lower active concentration and potential inhibition by impurities.1. Verify Purity Before Use: Run a quick purity check via HPLC or TLC against a reference standard. 2. Implement Strict Inert Handling: Prepare solutions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. 3. Re-evaluate Storage: Ensure the compound is stored according to the protocol in Section 3.1.
Degradation During Chromatographic Purification The acidic nature of standard silica gel is catalyzing hydrolysis or other acid-mediated degradation.1. Deactivate Silica Gel: Pre-treat silica gel by slurrying it with a solvent containing 1-2% triethylamine, then re-evaporate the solvent. This neutralizes acidic sites. 2. Use Alternative Media: Consider using neutral alumina or a less acidic stationary phase like Florisil. 3. Minimize Contact Time: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods.
Poor Mass Balance After Aqueous Workup The compound may have some aqueous solubility, or degradation is occurring at a non-neutral pH during extraction.1. Check pH of Aqueous Layer: Ensure the pH is neutral or slightly basic before extraction to keep the pyridine nitrogen unprotonated and maximize partitioning into the organic layer. 2. Use Brine Wash: A final wash with saturated NaCl solution can reduce the solubility of the organic compound in the aqueous phase. 3. Limit Exposure Time: Perform extractions swiftly to minimize contact time with the aqueous phase.

Section 3: Protocols for Stability Enhancement and Analysis

Adherence to validated protocols is essential for maintaining the integrity of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine.

Protocol 3.1: Recommended Storage and Handling

Proper storage is the most effective preventative measure against degradation.

Parameter Recommendation Scientific Rationale
Temperature Store at 2-8°C.Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen. Many sensitive organic compounds are stored under inert gas.[1]
Light Store in an amber, tightly sealed glass vial.Protects the compound from photodecomposition initiated by UV and visible light.
Moisture Store in a desiccated environment.Prevents hydrolysis of sensitive functional groups.
Handling Use only in a well-ventilated area or chemical fume hood.[5] Handle with appropriate PPE (gloves, safety glasses).[11][12]Ensures user safety and minimizes exposure to atmospheric contaminants during weighing and transfer.
Protocol 3.2: Standardized Purity Assessment by HPLC

This protocol provides a baseline method for routine purity checks.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

System Validation: The use of a standardized HPLC method allows for consistent tracking of purity over time and provides a reliable basis for troubleshooting.[13]

Protocol 3.3: Forced Degradation Study Workflow

To definitively understand the stability of your specific batch, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps identify its vulnerabilities.

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in Acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, subject the stock solution to the following conditions:

    • Acidic Hydrolysis: Add 100 µL of 1N HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 100 µL of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 100 µL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Heat a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the stock solution to direct, high-intensity UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples, then analyze all samples by the HPLC method described in Protocol 3.2 alongside an unstressed control sample.

  • Interpretation: Compare the chromatograms to identify the conditions under which the compound is least stable. This provides empirical evidence to guide your handling and storage procedures.

Section 4: Visualization of Workflows and Pathways

Diagrams provide a clear, at-a-glance understanding of complex processes.

Caption: Troubleshooting workflow for stability issues.

G Parent 2-(4-tert-Butylbenzoyl)-6-methoxypyridine Hydrolysis_Product 2-(4-tert-Butylbenzoyl)-6-hydroxypyridine Parent->Hydrolysis_Product Hydrolysis of Methoxy Group N_Oxide_Product 2-(4-tert-Butylbenzoyl)-6-methoxypyridine N-oxide Parent->N_Oxide_Product Oxidation of Pyridine Ring Acid Strong Acid (e.g., HCl) + Heat Acid->Hydrolysis_Product Oxidant Oxidant (e.g., H₂O₂, Air) Oxidant->N_Oxide_Product

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Substituted Pyridine Synthesis

Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyridine synthesis. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making their efficient and selective synthesis a critical endeavor.[1][2][3] This resource is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Section 1: The Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

The Hantzsch synthesis is a versatile one-pot reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine.[4] While robust, this reaction can be prone to issues such as low yields and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is giving a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors, including incomplete reaction, side reactions, or issues with the final oxidation step. Here’s a systematic approach to troubleshooting:

  • Purity of Reagents: Ensure all starting materials, especially the aldehyde, are pure. Aldehydes can oxidize to carboxylic acids upon storage, which can interfere with the reaction.

  • Reaction Conditions: The classical Hantzsch synthesis often requires harsh conditions and long reaction times, which can lead to degradation of products.[4] Consider optimizing the temperature and reaction time. Modern modifications, such as the use of microwave irradiation or ultrasound, can significantly improve yields and reduce reaction times.[4]

  • Catalyst Choice: While the reaction can proceed without a catalyst, acidic or basic catalysts can improve the rate and yield. For instance, p-toluenesulfonic acid (PTSA) has been shown to be effective, especially in aqueous micellar conditions.[4] Ceric ammonium nitrate (CAN) has also been used as a catalyst in solvent-free conditions.[1]

  • Oxidation Step: The intermediate 1,4-dihydropyridine must be oxidized to the final pyridine product. Incomplete oxidation is a common cause of low yields. Ensure your oxidizing agent is active and used in the correct stoichiometric amount. Common oxidizing agents include nitric acid, ferric chloride, manganese dioxide, or potassium permanganate.[4] For a milder approach, air oxidation can be employed, sometimes facilitated by a catalyst.

Troubleshooting Guide: Low Yield in Hantzsch Synthesis
Potential Cause Troubleshooting Step Rationale/Explanation
Impure Aldehyde Purify the aldehyde by distillation or chromatography before use.Aldehyde impurities, such as the corresponding carboxylic acid, can inhibit the initial condensation steps.
Inefficient Condensation Add a catalytic amount of a Brønsted acid (e.g., acetic acid, PTSA) or a Lewis acid.Catalysts can accelerate the Knoevenagel condensation and Michael addition steps, leading to a more efficient formation of the dihydropyridine intermediate.[5]
Long Reaction Times/Harsh Conditions Employ microwave heating or ultrasonication.These techniques can provide rapid and uniform heating, reducing reaction times and minimizing the formation of degradation byproducts.[4]
Incomplete Oxidation Use a stronger oxidizing agent or increase its stoichiometry. Common choices include CrO₃, KMnO₄, or MnO₂. Alternatively, bubbling air or oxygen through the reaction mixture can be effective, especially with a catalyst.The driving force for the final step is aromatization, but it often requires an external oxidant to proceed efficiently.[4]
Side Product Formation If using unsymmetrical β-ketoesters, consider a stepwise approach where one of the condensations is performed first to control regioselectivity.Using two different β-ketoesters can lead to a mixture of products. A stepwise approach can enforce the desired connectivity.[6]
Experimental Protocol: Optimized Hantzsch Synthesis

This protocol utilizes microwave irradiation to improve yield and reduce reaction time.

Materials:

  • Benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (2.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol (solvent)

  • Ceric Ammonium Nitrate (CAN) (0.1 equiv, catalyst)[1]

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde, ethyl acetoacetate, ammonium acetate, and CAN in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100-120°C for 10-15 minutes.

  • After cooling, monitor the reaction by TLC or LC-MS to confirm the formation of the dihydropyridine intermediate.

  • To the reaction mixture, add an oxidizing agent such as a solution of ferric chloride in ethanol and stir at room temperature until the oxidation is complete (monitor by TLC/LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach

The Bohlmann-Rahtz synthesis is a two-step process for preparing substituted pyridines. It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine product.[7][8] A key advantage is the high degree of regiochemical control.[9]

Frequently Asked Questions (FAQs)

Q1: My Bohlmann-Rahtz synthesis is giving a poor yield in the cyclization step. What can I do?

A1: The high temperatures often required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can be a significant drawback, leading to decomposition of the starting material or product.[10] Several strategies can be employed to address this:

  • Acid Catalysis: The addition of a Brønsted or Lewis acid can significantly lower the temperature required for cyclization. Acetic acid, Amberlyst 15 (an ion-exchange resin), zinc bromide (ZnBr₂), or ytterbium triflate (Yb(OTf)₃) have all been used successfully.[5][8][11] However, be mindful that acid-sensitive functional groups in your substrate may not be compatible.[11]

  • One-Pot Procedure: Instead of isolating the aminodiene intermediate, a one-pot procedure can be employed where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia, which then reacts with the ethynyl ketone. This often leads to cleaner reactions and better overall yields.[9]

  • Microwave Heating: As with the Hantzsch synthesis, microwave irradiation can be used to promote the cyclization under more controlled conditions and for shorter reaction times.[9]

Troubleshooting Guide: Bohlmann-Rahtz Synthesis Challenges
Potential Cause Troubleshooting Step Rationale/Explanation
Low Yield in Michael Addition Ensure the enamine is of high purity and the reaction is run under anhydrous conditions if the enamine is moisture-sensitive. Consider in situ generation of the enamine.The initial Michael addition is crucial for the overall success of the synthesis. In situ generation can circumvent issues with enamine instability.[8]
Decomposition during Cyclization Add a catalyst such as acetic acid or a Lewis acid like ZnBr₂ to lower the required reaction temperature.High temperatures can lead to charring and the formation of intractable byproducts. Catalysis provides a lower energy pathway for the cyclodehydration.[8][10]
Formation of Regioisomers When using unsymmetrical enamines or ethynyl ketones, carefully consider the electronics and sterics of the substrates. In some cases, one regioisomer may be strongly favored.The regioselectivity of the initial Michael addition dictates the final substitution pattern of the pyridine.[4]
Difficult Purification of Intermediate Switch to a one-pot, three-component procedure (1,3-dicarbonyl, ammonia source, and ethynyl ketone) to avoid isolation of the aminodiene.This simplifies the experimental workflow and can lead to higher overall yields by minimizing handling losses.[9]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

This protocol describes a one-pot, three-component synthesis of a substituted pyridine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)

  • Ethynyl ketone (e.g., 3-butyn-2-one) (1.1 equiv)

  • Ammonium acetate (1.5 equiv)

  • Ethanol (solvent)

  • Acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound and ammonium acetate in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the enamine.

  • Add the ethynyl ketone to the reaction mixture.

  • If desired, add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 3: Modern Methods: Transition-Metal Catalyzed C-H Functionalization and Cross-Coupling

Modern synthetic methods have revolutionized the synthesis of substituted pyridines, offering milder reaction conditions and greater functional group tolerance. Transition-metal catalyzed reactions, such as Negishi and Suzuki cross-couplings and Minisci-type C-H functionalizations, are powerful tools for introducing a wide range of substituents onto the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble with the regioselectivity of my Minisci reaction, getting a mixture of C2 and C4 isomers. How can I improve C4 selectivity?

A1: The Minisci reaction, a radical-based C-H functionalization, typically favors substitution at the electron-deficient C2 and C4 positions of the pyridine ring. Achieving high C4 selectivity can be challenging.[4] A highly effective strategy involves the use of a removable blocking group on the pyridine nitrogen. For instance, a simple maleate-derived blocking group can be introduced, which sterically hinders the C2 and C6 positions, directing the incoming radical to the C4 position.[7] The blocking group can then be easily removed under mild conditions. The choice of solvent and pH can also influence the regioselectivity.[12]

Q2: My Negishi coupling with a 2-chloropyridine is giving low conversion. What are the key parameters to optimize?

A2: Low conversion in Negishi couplings of electron-deficient heterocycles like 2-chloropyridine is a common issue. Several factors are critical for success:

  • Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the ligand is crucial. For challenging couplings, bulky and electron-rich phosphine ligands such as X-Phos or SPhos are often effective.[1] The catalyst loading may also need to be optimized.

  • Organozinc Reagent Quality: The organozinc reagent must be prepared and handled under strictly anhydrous and inert conditions, as they are sensitive to air and moisture.[13] The method of preparation of the organozinc reagent can also impact its reactivity.

  • Additives: The addition of salts like LiCl can break up zincate aggregates and improve the rate of transmetalation, a key step in the catalytic cycle.[14]

  • Temperature: While many Negishi couplings can be run at room temperature, some challenging substrates may require heating to achieve reasonable reaction rates.

Troubleshooting Guide: Transition-Metal Catalyzed Pyridine Functionalization
Reaction Type Problem Troubleshooting Steps & Rationale
Minisci Reaction Poor C4-selectivity 1. Install a removable blocking group on the pyridine nitrogen (e.g., maleate) to sterically shield the C2/C6 positions.[7] 2. Optimize solvent and pH . The ratio of C2 to C4 substitution can be sensitive to the reaction medium.[12]
Negishi Coupling Low Conversion 1. Screen different Pd catalysts and ligands . Bulky, electron-rich phosphine ligands are often beneficial. 2. Ensure high quality of the organozinc reagent . Prepare it fresh under inert atmosphere. 3. Add LiCl to facilitate transmetalation. 4. Increase the reaction temperature .
Suzuki Coupling Low Yield with Pyridine Boronic Acids 1. Use a copper(I) co-catalyst . Cu(I) salts have been shown to significantly enhance the yields of Suzuki couplings with electron-deficient heterocyclic boronates.[1] 2. Optimize the base and solvent . A variety of bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems should be screened.
C-H Functionalization Poor Regioselectivity 1. Employ a directing group . A coordinating group on the pyridine ring or a substituent can direct the metal catalyst to a specific C-H bond, overriding the inherent reactivity of the ring. 2. Vary the metal catalyst and ligand . Different metal/ligand combinations can exhibit distinct regioselectivities.[4]
Experimental Protocol: Negishi Coupling of 2-Chloropyridine

This protocol provides a general procedure for the Negishi coupling of a 2-chloropyridine with an organozinc reagent.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Organozinc reagent (e.g., Phenylzinc chloride, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, catalyst)

  • X-Phos (0.05 equiv, ligand)

  • Anhydrous THF (solvent)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the 2-chloropyridine, Pd₂(dba)₃, and X-Phos in anhydrous THF.

  • Add the solution of the organozinc reagent dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Section 4: Purification of Substituted Pyridines

The purification of substituted pyridines can be challenging due to their basicity and, in many cases, their high polarity.

Frequently Asked Questions (FAQs)

Q1: I have a mixture of regioisomeric pyridines that are difficult to separate by standard column chromatography. What are my options?

A1: Separating regioisomers of substituted pyridines can be a significant challenge. Here are some advanced techniques to consider:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be powerful tools for separating isomers. Method development will be key, involving screening of different columns and mobile phase compositions.[15][16]

  • pH-Zone-Refining Counter-Current Chromatography: This technique can be highly effective for separating compounds with different pKa values, which is often the case for pyridine isomers.[17]

  • Crystallization: If one of the isomers is a solid, fractional crystallization can be a very effective and scalable purification method. Careful selection of the crystallization solvent is critical.

  • Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers, allowing for easier separation of the derivatized and underivatized compounds. The derivatizing group can then be removed in a subsequent step.

Troubleshooting Guide: Purification of Pyridine Derivatives
Problem Troubleshooting Step Rationale/Explanation
Tailing on Silica Gel Chromatography Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent.The basic nature of pyridines can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing. A basic modifier will neutralize these sites.
Product is Water Soluble Perform a salt-out extraction by adding a saturated solution of a salt like NaCl or K₂CO₃ to the aqueous layer before extraction with an organic solvent.Increasing the ionic strength of the aqueous phase will decrease the solubility of the organic product, driving it into the organic layer.
Difficulty Removing Pyridine as a Solvent Co-evaporate with a high-boiling point, non-basic solvent like toluene.Toluene forms an azeotrope with pyridine, facilitating its removal under reduced pressure.
Separation of Closely Eluting Isomers Utilize a more efficient separation technique such as HPLC or preparative TLC. Optimize the mobile phase for column chromatography by using a shallow gradient.These techniques offer higher resolution than standard flash chromatography, enabling the separation of compounds with very similar polarities.[15][16]

Visualizing Reaction Mechanisms and Workflows

To further aid in understanding the concepts discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.

Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Product Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (2) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel_Product->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Reagents->Start Impurities Found Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Reagents->Optimize_Conditions Reagents Pure Check_Workup Review Work-up & Purification Optimize_Conditions->Check_Workup Yield Still Low Success Improved Yield Optimize_Conditions->Success Yield Improved Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Workup->Analyze_Byproducts No Obvious Losses Check_Workup->Success Losses Identified & Corrected Modify_Strategy Modify Synthetic Strategy Analyze_Byproducts->Modify_Strategy Modify_Strategy->Start New Route Required Modify_Strategy->Optimize_Conditions Minor Modification

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Baran, P. S., et al. (2015). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(43), 13874–13877.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
  • Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
  • Uniqsis Ltd. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis.
  • Kumar, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170214.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Google Patents. (2016).
  • NROChemistry. (n.d.). Negishi Coupling. [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • Bagley, M. C., et al. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry, 70(4), 1389–1399.
  • PubMed Central. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Royal Society of Chemistry. (2021). Radical chain monoalkylation of pyridines. [Link]

  • ResearchGate. (n.d.). Strategies for pyridine C-H functionalization. [Link]

  • Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. [Link]

  • MDPI. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]

  • ACS Publications. (2023). Discovery and Development of the Enantioselective Minisci Reaction. [Link]

  • Royal Society of Chemistry. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • Oreate AI Blog. (2026). The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. [Link]

Sources

Optimization

Technical Support Center: Navigating the Labyrinth of Pyridine Derivative Solubility in Assays

Welcome to the Technical Support Center dedicated to addressing a pervasive challenge in drug discovery and biological research: the poor aqueous solubility of pyridine derivatives. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a pervasive challenge in drug discovery and biological research: the poor aqueous solubility of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles in their experimental workflows. Here, we move beyond generic advice to provide in-depth, evidence-based troubleshooting strategies and practical protocols to ensure the reliability and accuracy of your assay results.

The Challenge with Pyridine Derivatives

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, their often lipophilic and planar nature can lead to low solubility in the aqueous environments required for most biological assays. This poor solubility is not merely an inconvenience; it can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.[2] This guide will equip you with the knowledge and tools to proactively address and overcome these solubility challenges.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When faced with a pyridine derivative that precipitates in your assay buffer, a systematic approach is key. The following decision-making workflow, visualized in the diagram below, will guide you through a logical progression of troubleshooting steps, from initial stock solution preparation to advanced formulation strategies.

Solubility_Workflow cluster_0 Initial Observation & Stock Solution Check cluster_1 Dilution & Co-Solvent Strategies cluster_2 Physicochemical Modifications cluster_3 Advanced Formulation A Compound precipitates in aqueous assay buffer B Is the stock solution clear and fully dissolved? A->B C Re-dissolve stock solution (sonication, gentle warming) B->C No E Precipitation upon dilution? B->E Yes D Prepare fresh stock solution in an appropriate solvent (e.g., DMSO, Ethanol) C->D D->B F Optimize dilution method (e.g., stepwise dilution) E->F Yes J Still encountering precipitation? E->J No G Introduce a co-solvent in the final assay buffer F->G H Select appropriate co-solvent (e.g., DMSO, PEG 400, Ethanol) G->H I Determine maximal tolerable co-solvent concentration for the assay H->I I->J K Adjust pH of the assay buffer J->K Yes P For persistent solubility issues J->P No L Consider the pKa of the pyridine derivative K->L M Utilize cyclodextrins to form inclusion complexes L->M N Select appropriate cyclodextrin type (e.g., HP-β-CD) M->N O Optimize drug-to-cyclodextrin ratio N->O O->P Q Consider solid dispersion techniques P->Q Yes R Methods: Solvent evaporation, spray drying, hot-melt extrusion Q->R

Caption: A decision-making workflow for troubleshooting poor solubility of pyridine derivatives.

Frequently Asked Questions (FAQs) & In-Depth Answers

Q1: My pyridine derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and what should I do first?

A1: This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous medium.[3] When the DMSO stock is rapidly diluted, the solvent environment changes drastically, and the compound can no longer stay in solution.

Causality: The DMSO molecules, which were solvating your compound, begin to interact with the much more abundant water molecules, effectively leaving your compound to agglomerate and precipitate.[3]

Immediate Actions:

  • Check Your Stock Concentration: A very high stock concentration can exacerbate this issue. If possible, try preparing a lower concentration stock solution, which will require a larger volume to be added to your assay, but the final DMSO concentration will be lower.

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of buffer that contains a higher percentage of co-solvent, and then serially dilute this intermediate solution into your final assay buffer. This gradual change in solvent polarity can help keep the compound in solution.[4]

  • Gentle Mixing: When adding the stock solution, ensure gentle but thorough mixing. Vortexing or vigorous shaking can sometimes induce precipitation. Invert the tube or pipette up and down gently.

Q2: What are the best co-solvents to use for pyridine derivatives in biological assays, and what are their limitations?

A2: The choice of co-solvent is critical and depends on the specific assay system and the physicochemical properties of your pyridine derivative. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (e.g., PEG 400).[5]

Expertise & Experience:

  • DMSO: It is a powerful solvent for many organic compounds. However, it can be toxic to cells at higher concentrations (typically above 0.5-1%) and can interfere with some enzymatic assays.[6]

  • Ethanol: It is another common choice but can also exhibit cytotoxicity and may affect protein structure and function at higher concentrations.[7]

  • PEG 400: This is a less toxic option and can be particularly useful for in vivo studies. It works by creating a more hydrophobic microenvironment in the aqueous solution.

Trustworthiness - A Self-Validating System:

Always perform a vehicle control experiment where you treat your cells or assay system with the same concentration of the co-solvent alone to ensure it does not have an effect on your experimental readout.

Co-SolventTypical Starting Concentration in AssayMaximum Tolerated Concentration (Cell-based Assays)Potential Issues
DMSO 0.1%0.5 - 1%Cytotoxicity, enzyme inhibition, compound degradation in stock.[6]
Ethanol 0.1%0.5%Cytotoxicity, protein denaturation.[7]
PEG 400 1%5%Can be viscous, potential for precipitation at low temperatures.
Q3: I've heard that adjusting the pH can help with the solubility of my basic pyridine derivative. How do I approach this without damaging my compound or affecting my assay?

A3: Pyridine is a weak base, and many of its derivatives are ionizable. Adjusting the pH of your buffer can significantly impact their solubility.[8][9]

Causality: For a basic pyridine derivative, lowering the pH will lead to protonation of the nitrogen atom, forming a more polar and water-soluble pyridinium salt.

Authoritative Grounding & Protocol:

  • Determine the pKa: If the pKa of your compound is known, you can use the Henderson-Hasselbalch equation to predict the ionization state at a given pH. The goal is to adjust the pH to be at least 1-2 units below the pKa to ensure the majority of the compound is in its protonated, more soluble form.[10]

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your assay.[11]

  • pH Stability: Be aware that the pH of cell culture media can change over time due to cellular metabolism.[12] Using a well-buffered medium or monitoring and adjusting the pH during the experiment is crucial. Some biological buffers are also sensitive to temperature changes, so prepare your buffers at the temperature you will be using them.[13]

  • Compound Stability: Extreme pH values can lead to the degradation of your compound. It is advisable to perform a preliminary stability study by incubating your compound at the desired pH for the duration of your experiment and analyzing for any degradation products by HPLC or LC-MS.

Q4: What are cyclodextrins, and how can they help with the solubility of my pyridine derivative?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many pyridine derivatives, forming inclusion complexes that have enhanced aqueous solubility.[14][15]

Expertise & Experience:

  • Types of Cyclodextrins: The most commonly used cyclodextrins in pharmaceutical research are α-, β-, and γ-cyclodextrins and their derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its higher water solubility and lower toxicity compared to the parent β-cyclodextrin.[16]

  • Mechanism: The hydrophobic pyridine derivative partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the complex.[15]

Experimental Protocol: Preparing a Pyridine Derivative-Cyclodextrin Inclusion Complex

  • Selection of Cyclodextrin: Based on the size and shape of your pyridine derivative, choose an appropriate cyclodextrin. For many small molecule drugs, β-cyclodextrins and their derivatives are a good starting point.[14]

  • Molar Ratio Optimization: The stoichiometry of the inclusion complex is typically 1:1, but can vary.[17] It is essential to experimentally determine the optimal molar ratio of your compound to the cyclodextrin. This can be done by preparing solutions with varying molar ratios (e.g., 1:1, 1:2, 1:3) and measuring the solubility of your compound in each.[16][18]

  • Preparation Method (Kneading Method): a. Weigh out the appropriate amounts of your pyridine derivative and the chosen cyclodextrin to achieve the desired molar ratio. b. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste. c. Knead the paste thoroughly in a mortar for 30-60 minutes. d. Dry the resulting solid in a desiccator or under vacuum. e. The resulting powder is the inclusion complex, which should have improved aqueous solubility.[10]

  • Characterization (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of the inclusion complex.[19]

Q5: I am still facing significant solubility issues. Are there any more advanced techniques I can consider?

A5: For particularly challenging compounds, advanced formulation strategies like solid dispersions can be employed.

Authoritative Grounding: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[1] This can be achieved through various methods, including:

  • Solvent Evaporation: The drug and a hydrophilic carrier (e.g., a polymer like PVP or HPMC) are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[20]

  • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, leading to rapid solvent evaporation and the formation of solid dispersion particles.[20]

  • Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer are mixed and heated, and the molten mixture is then forced through a die. This method is solvent-free.[1]

Causality: These techniques can enhance solubility by reducing the particle size of the drug to a molecular level and converting it from a crystalline to a more soluble amorphous state.[1] While these methods are highly effective, they require specialized equipment and expertise and are more commonly used in later-stage drug development.

References

  • Reddy, M.N., et al. (2004). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 108-117. [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2353–2366. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • ReAgent Chemicals. (2023). Maintaining pH Balance In Biological Systems. The Science Blog. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Singh, R. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. [Link]

  • Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 288. [Link]

  • Matts, R. L., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(9), 982–986. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 78-128. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 14(Suppl 2), S3. [Link]

  • de Oliveira, A. G., et al. (2021). Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. Pharmaceutics, 13(1), 101. [Link]

  • Sharma, N., & Nanjan, M. J. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 5(7), 2633-2643. [Link]

  • MDPI. (2023). Special Issue : Solid Dispersions for Drug Delivery: Development, Preparation and In Vitro/In Vivo Characterization. MDPI. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]

  • Kelly, M. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Patel, D., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-13. [Link]

  • Costa, J., et al. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • LibreTexts. (2021). Describe the importance of pH in biological systems. Chemistry LibreTexts. [Link]

  • Loftsson, T., & Brewster, M. E. (2012). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Li, X. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. [Link]

  • Aitipamula, S., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 2(4), 1454–1479. [Link]

  • Zhang, G., et al. (2021). Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. Pharmaceutics, 13(8), 1298. [Link]

  • LibreTexts. (2026). 2.3: Buffering against pH Changes in Biological Systems. Chemistry LibreTexts. [Link]

  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Al-Azzawi, A. M., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(6), 1335. [Link]

  • Supporting Information. (n.d.). [Link]

  • Gardner, L., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PLoS ONE, 14(4), e0215492. [Link]

  • Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2023). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of USP7 Inhibitors: Evaluating 2-(4-tert-Butylbenzoyl)-6-methoxypyridine

In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target.[1][2] Its pivotal role in regulating the stability of key oncoproteins and tumor suppressors, such as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target.[1][2] Its pivotal role in regulating the stability of key oncoproteins and tumor suppressors, such as MDM2 and p53, positions it as a critical node in cancer cell survival and proliferation.[2][3][4] Consequently, the development of potent and selective USP7 inhibitors is an area of intense research.[1] This guide provides a comparative analysis of a novel investigational compound, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, alongside established USP7 inhibitors, offering insights into their respective efficacies and mechanisms of action.

The Central Role of USP7 in Cellular Homeostasis and Disease

USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[3] This function is integral to a multitude of cellular processes, including DNA damage repair, epigenetic regulation, and immune response.[3] However, in various cancers, the overexpression or aberrant activity of USP7 contributes to tumorigenesis by stabilizing oncoproteins and destabilizing tumor suppressors.[1]

The most well-characterized oncogenic axis regulated by USP7 is the p53-MDM2 pathway. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates the tumor suppressor p53, targeting it for degradation.[3] By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53.[4][5] This restoration of p53 function can trigger cell cycle arrest and apoptosis in cancer cells.[2][4]

A Comparative Look at USP7 Inhibitors

The development of small molecule inhibitors targeting USP7 has yielded several promising compounds with distinct mechanisms of action.[6][7] These can be broadly categorized as covalent and non-covalent inhibitors, with some exhibiting allosteric modes of binding.[3][6] For the purpose of this guide, we will compare our investigational compound, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, with three well-characterized USP7 inhibitors: P5091, GNE-6776, and FT671.

P5091: A first-generation USP7 inhibitor that has been instrumental in demonstrating the in vivo anti-tumor activity of targeting USP7.[1] It has been shown to induce apoptosis in multiple myeloma cells and overcome resistance to the proteasome inhibitor bortezomib.[8]

GNE-6776: A potent and selective allosteric inhibitor of USP7.[7] It binds to a site distinct from the catalytic center, thereby preventing the binding of ubiquitin to the enzyme.[6][7] GNE-6776 has demonstrated anti-tumor activity in non-small cell lung cancer models by modulating several key signaling pathways, including Wnt/β-catenin and PI3K/AKT/mTOR.[9]

FT671: A highly potent and selective non-covalent inhibitor of USP7.[6][10] It binds to the catalytic domain of USP7 with high affinity, leading to the stabilization of p53 and the induction of apoptosis in cancer cells.[5][11]

2-(4-tert-Butylbenzoyl)-6-methoxypyridine (Hypothetical Data): For the purpose of this comparative guide, we will treat 2-(4-tert-Butylbenzoyl)-6-methoxypyridine as a novel, non-covalent inhibitor of USP7. Its benzoylpyridine scaffold suggests a potential interaction with the catalytic site of the enzyme. The bulky tert-butyl group may contribute to enhanced binding affinity and selectivity.

Quantitative Comparison of Inhibitor Efficacy

To objectively compare the efficacy of these inhibitors, we will consider several key parameters, including the half-maximal inhibitory concentration (IC50) from in vitro enzymatic assays and the dissociation constant (Kd) from binding affinity assays. The cellular potency will be assessed by the half-maximal effective concentration (EC50) in cell-based assays.

InhibitorTypeMechanism of ActionIn Vitro IC50 (nM)Binding Affinity Kd (nM)Cellular EC50 (nM)
P5091 CovalentActive site binding~4,200[6]-~6,000-14,000[8]
GNE-6776 Non-covalentAllosteric1,340 (USP7FL)[6]-~200-500
FT671 Non-covalentActive site binding52[10]65[11]~200-1,000
2-(4-tert-Butylbenzoyl)-6-methoxypyridine Non-covalent (Hypothesized)Active site binding8595~350-1,200

Note: The data for 2-(4-tert-Butylbenzoyl)-6-methoxypyridine is hypothetical and for illustrative purposes only.

Visualizing the USP7-p53 Signaling Pathway and Inhibition

The following diagram illustrates the central role of USP7 in the p53-MDM2 pathway and the mechanism by which its inhibition can lead to tumor suppression.

USP7_Pathway cluster_nucleus Nucleus cluster_downstream p53-mediated Response USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 MDM2->p53 Ubiquitinates for Degradation Proteasome Proteasome p53->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inhibitor USP7 Inhibitor (e.g., 2-(4-tert-Butylbenzoyl) -6-methoxypyridine) Inhibitor->USP7 Inhibits

Caption: The USP7-p53 signaling pathway and the effect of USP7 inhibition.

Experimental Protocols for Efficacy Determination

The characterization of a novel inhibitor like 2-(4-tert-Butylbenzoyl)-6-methoxypyridine requires a series of well-defined experiments to determine its efficacy and mechanism of action.

In Vitro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of USP7.

Principle: A di-ubiquitin substrate labeled with a FRET pair (e.g., Cy3 and Cy5) is used. In its intact form, the proximity of the two fluorophores results in FRET. Upon cleavage by USP7, the FRET signal is lost, leading to an increase in the donor fluorophore's emission.

Protocol:

  • Recombinant human USP7 enzyme is incubated with varying concentrations of the inhibitor (e.g., 2-(4-tert-Butylbenzoyl)-6-methoxypyridine) in an appropriate assay buffer.

  • The FRET-labeled di-ubiquitin substrate is added to initiate the reaction.

  • The fluorescence is monitored over time using a plate reader.

  • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is employed to measure the binding kinetics and affinity (Kd) of the inhibitor to USP7.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte (inhibitor) binds to a ligand (USP7) immobilized on the chip, the change in mass at the surface alters the refractive index, which is detected as a response.

Protocol:

  • Recombinant human USP7 is immobilized on a sensor chip.

  • A series of concentrations of the inhibitor are flowed over the chip surface.

  • The association and dissociation of the inhibitor are monitored in real-time.

  • The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell-Based Assays

These assays are crucial for evaluating the inhibitor's activity in a biological context.

Western Blotting for USP7 Substrates:

  • Cancer cell lines with wild-type p53 (e.g., HCT116, U2OS) are treated with a dose range of the inhibitor for a specified time.

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Proteins are transferred to a membrane and probed with antibodies specific for MDM2, p53, and a loading control (e.g., β-actin).

  • Changes in the protein levels of MDM2 and p53 are quantified to confirm the on-target effect of the inhibitor.

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Cancer cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor.

  • After a defined incubation period (e.g., 72 hours), a reagent that measures metabolic activity or ATP content is added.

  • The signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • The EC50 value is calculated by plotting cell viability against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a novel USP7 inhibitor.

Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Studies EnzymaticAssay Enzymatic Assay (FRET) Determine IC50 WesternBlot Western Blot (MDM2, p53 levels) EnzymaticAssay->WesternBlot BindingAssay Binding Assay (SPR) Determine Kd BindingAssay->WesternBlot ViabilityAssay Cell Viability Assay Determine EC50 WesternBlot->ViabilityAssay Xenograft Xenograft Models (Tumor Growth Inhibition) ViabilityAssay->Xenograft

Caption: A streamlined workflow for the evaluation of a novel USP7 inhibitor.

Conclusion and Future Perspectives

The comparative analysis presented in this guide highlights the potential of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine as a novel USP7 inhibitor. While the presented data for this compound is hypothetical, the established framework for its evaluation provides a clear path for its characterization. Its hypothesized non-covalent binding mechanism and potential for high potency make it an interesting candidate for further investigation.

Future studies should focus on comprehensive in vitro and in vivo characterization to validate its efficacy and selectivity. Head-to-head studies with established inhibitors like FT671 and GNE-6776 will be crucial in determining its therapeutic potential. Furthermore, exploring its efficacy in different cancer types and in combination with other anti-cancer agents could unveil new therapeutic strategies. The continued development of novel USP7 inhibitors like 2-(4-tert-Butylbenzoyl)-6-methoxypyridine is essential for expanding the arsenal of targeted therapies against cancer.

References

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  • Highlights in USP7 inhibitors for cancer treatment - Frontiers. [Link]

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  • Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed. [Link]

  • USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC - NIH. [Link]

  • Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC - NIH. [Link]

  • A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC - PubMed Central. [Link]

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  • Figure 1. P5091 Is a Selective Inhibitor of USP7 Activity (A) Chemical... - ResearchGate. [Link]

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  • Schematic of FT671 and FT827 interactions with USP7 a, b, Compound... - ResearchGate. [Link]

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Comparative

A Researcher's Guide to Structure-Activity Relationships of 2-Benzoylpyridine Derivatives

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its metabolic stability and synthetic accessib...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its metabolic stability and synthetic accessibility have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth comparison of 2-benzoylpyridine derivatives, analyzing how structural modifications influence their biological performance, with a primary focus on their role as anticancer agents targeting tubulin polymerization.

The 2-Benzoylpyridine Core: A Foundation for Potent Activity

The fundamental 2-benzoylpyridine structure consists of a pyridine ring linked to a benzene ring through a carbonyl group. This arrangement provides a rigid, yet versatile, framework that can be systematically modified to optimize interactions with biological targets. One of the most significant mechanisms of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.[3][4] By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][5]

The causality behind this choice of target is clear: as microtubules are essential components of the mitotic spindle, their disruption selectively affects proliferating cells, a hallmark of cancer. The 2-benzoylpyridine scaffold effectively mimics the binding motifs of other known colchicine-site binding agents, making it an excellent starting point for inhibitor design.

Caption: Key modification sites on the 2-benzoylpyridine scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency of 2-benzoylpyridine derivatives is highly dependent on the nature and position of substituents on both the benzoyl (Ring A) and pyridine (Ring B) moieties.

Substitutions on the Benzoyl Ring (Ring A)

Systematic studies have demonstrated that substitutions on the benzoyl ring are critical for potent tubulin polymerization inhibitory activity. The presence of a 3,4,5-trimethoxyphenyl group, similar to that found in colchicine, is highly beneficial for activity.[4] This observation underpins the rationale for exploring various alkoxy and halogen substitutions to enhance binding affinity.

A study on 6-aryl-2-benzoyl-pyridines revealed crucial SAR insights.[3] For instance, compound 4v emerged as an exceptionally potent derivative with an average IC50 of approximately 1.8 nM against a panel of cancer cell lines.[3] The crystal structure of 4v in complex with tubulin confirmed its direct binding at the colchicine site.[3]

CompoundR1 (Benzoyl Ring)R2 (Pyridine Ring)Avg. IC50 (nM)[3]
ABI-231 (analogue) 3,4,5-trimethoxyHPotent
4v 3-hydroxy, 4-methoxy6-(3,4,5-trimethoxyphenyl)~1.8
ABI-274 3,4,5-trimethoxy6-(4-methoxyphenyl)Potent

Analysis: The data clearly indicates that hydroxyl and methoxy groups on the benzoyl ring are key for high potency. The 3-hydroxy, 4-methoxy substitution pattern in compound 4v proved to be particularly effective. This is likely due to the formation of specific hydrogen bonds with amino acid residues within the colchicine binding pocket, enhancing the overall binding affinity. The success of this substitution pattern validates the hypothesis-driven approach of mimicking the A-ring of known potent inhibitors like combretastatin A-4 (CA-4).

Substitutions on the Pyridine Ring (Ring B)

Modifications to the pyridine ring also play a significant role in modulating activity. The addition of aryl groups at the 6-position of the pyridine ring has been shown to dramatically increase antiproliferative properties.[3] This suggests that this position extends into a region of the binding pocket where additional favorable interactions can be made.

Furthermore, other modifications, such as the addition of thiosemicarbazone moieties, have been explored. Free thiosemicarbazones derived from 2-benzoylpyridine have demonstrated high cytotoxicity against leukemia cell lines at nanomolar concentrations.[6][7] Interestingly, coordination to palladium(II) was found to decrease the cytotoxic activity, highlighting the importance of the free ligand for this specific mechanism.[6][7]

Comparison with Other Antimitotic Agents

To contextualize the performance of 2-benzoylpyridine derivatives, it is useful to compare them with established clinical agents and other classes of tubulin inhibitors that target the colchicine site.

Compound ClassExampleTarget SiteTypical IC50 RangeKey Advantages
2-Benzoylpyridines Compound 4v ColchicineLow nM[3]High potency, synthetic accessibility
Vinca Alkaloids VincristineVincaLow nMClinically established
Taxanes PaclitaxelTaxolLow nMClinically established
Chalcones Combretastatin A-4ColchicineLow nMPotent, vascular disrupting

While vinca alkaloids and taxanes are highly effective, they target different sites on tubulin and can be limited by complex natural product synthesis and the development of drug resistance. 2-benzoylpyridine derivatives, like chalcones, offer a synthetically simpler alternative that targets the colchicine site. The exceptional potency of compounds like 4v , with IC50 values in the low nanomolar range, places them on par with or even exceeding the activity of many established agents, marking them as highly promising candidates for further development.[3]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below is a representative workflow for screening and evaluating novel 2-benzoylpyridine derivatives.

Experimental_Workflow cluster_workflow Screening Workflow for 2-Benzoylpyridine Derivatives synthesis Compound Synthesis & Purification char Structural Characterization (NMR, MS, HPLC) synthesis->char Verify Structure invitro_cyto In Vitro Cytotoxicity Assay (e.g., MTT/MTS Assay) char->invitro_cyto Screen for Activity ic50 IC50 Determination invitro_cyto->ic50 Quantify Potency tubulin_poly Tubulin Polymerization Assay ic50->tubulin_poly Confirm Target moa Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis) tubulin_poly->moa Elucidate Cellular Effects invivo In Vivo Xenograft Model moa->invivo Evaluate Efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Studies invivo->pk_pd Assess Drug Properties

Caption: A typical workflow for the evaluation of novel inhibitors.

Detailed Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of compounds on cancer cell lines. The reduction of the MTS tetrazolium compound by viable cells into a colored formazan product is proportional to the number of living cells.

1. Cell Seeding:

  • Culture human cancer cells (e.g., A375 melanoma, HeLa) in appropriate media until ~80% confluency.
  • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the 2-benzoylpyridine derivative in DMSO.
  • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include vehicle control (DMSO) and untreated control wells.
  • Incubate for 48-72 hours.

3. MTS Reagent Addition and Measurement:

  • Prepare the MTS reagent according to the manufacturer's instructions.
  • Add 20 µL of the MTS reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C. The causality for this step is to allow viable cells sufficient time to metabolize the MTS reagent.
  • Measure the absorbance of each well at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (media only) from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This self-validating system, when combined with direct target engagement assays like tubulin polymerization, provides a robust framework for establishing a reliable structure-activity relationship.

Conclusion and Future Directions

The 2-benzoylpyridine scaffold is a highly promising platform for the development of potent anticancer agents, particularly as tubulin polymerization inhibitors. SAR studies have consistently shown that substitutions at the benzoyl and pyridine rings are crucial for optimizing activity, with specific hydroxyl and methoxy patterns leading to compounds with low nanomolar potency.[3] The performance of these derivatives is comparable to, and in some cases exceeds, that of other classes of antimitotic agents.

Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy and safety profiles. Exploring novel substitutions that can overcome mechanisms of drug resistance and investigating the potential of these derivatives against other biological targets will further expand the therapeutic utility of this versatile chemical scaffold.

References

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available from: [Link]

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  • Synthesis of benzopentathiepin analogs and their evaluation as inhibitors of the phosphatase STEP. PubMed. Available from: [Link]

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  • CN104326973A - Synthesis method of 2-benzoylpyridine.Google Patents.
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Validation

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, a Novel Kinase Inhibitor

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational kinase inhibitor, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. In the landscape of targeted drug discovery, understa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational kinase inhibitor, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine. In the landscape of targeted drug discovery, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities.[1][2][3] This document outlines a systematic approach to characterizing the selectivity of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, comparing its performance against established kinase inhibitors, and provides detailed, field-proven protocols for key experimental assays.

For the purpose of this guide, we will hypothesize that 2-(4-tert-Butylbenzoyl)-6-methoxypyridine is a potent inhibitor of "Novel Kinase 1" (NK1), a serine/threonine kinase implicated in a pro-proliferative signaling pathway in certain cancers.

Introduction to 2-(4-tert-Butylbenzoyl)-6-methoxypyridine and Comparator Compounds

2-(4-tert-Butylbenzoyl)-6-methoxypyridine is a small molecule inhibitor designed to target the ATP-binding pocket of NK1. Its chemical structure, featuring a substituted pyridine core, is common among kinase inhibitors. The tert-butyl group is often employed in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[4]

To establish a meaningful comparison, we have selected two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Sunitinib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and other tumors. It is known for its broad-spectrum activity against multiple receptor tyrosine kinases.

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more selective inhibitor profile.

A thorough understanding of a drug candidate's interaction with the broader kinome is critical, as off-target effects are a common reason for clinical trial failures.[1][5]

Experimental Design for Cross-Reactivity Profiling

A multi-faceted approach is necessary to build a comprehensive selectivity profile. Our strategy employs both biochemical and cell-based assays to not only determine the direct inhibitory activity against a wide panel of kinases but also to confirm target engagement in a more physiologically relevant context.[6]

Initial Broad-Panel Kinase Screening

The initial step involves screening 2-(4-tert-Butylbenzoyl)-6-methoxypyridine at a single high concentration (e.g., 10 µM) against a large panel of recombinant kinases. This provides a broad overview of its potential off-target interactions. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are a robust and widely used method for this purpose.[7][8]

IC50 Determination for Key On- and Off-Targets

Kinases that show significant inhibition (typically >50%) in the initial screen are then selected for dose-response studies to determine their half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of the compound's potency against its intended target versus off-targets.

Cellular Target Engagement Assay

To bridge the gap between biochemical activity and cellular effects, a target engagement assay is crucial.[6] The NanoBRET™ Target Engagement Assay is a sensitive method to quantify compound binding to specific protein targets within intact cells. This assay provides evidence that the compound can penetrate the cell membrane and interact with its target in a competitive manner.

Below is a graphical representation of our experimental workflow.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison A 2-(4-tert-Butylbenzoyl)-6-methoxypyridine B Broad-Panel Radiometric Kinase Assay (e.g., 200+ kinases @ 10 µM) A->B C Identify Off-Targets (>50% Inhibition) B->C D IC50 Determination for On-Target (NK1) and Significant Off-Targets C->D E NanoBRET™ Cellular Target Engagement Assay D->E Validate Hits in Cellular Context F Confirm On-Target (NK1) and Key Off-Target Engagement E->F G Compare Selectivity Profile to Sunitinib and Lapatinib F->G H Generate Selectivity Score G->H

Caption: Experimental workflow for cross-reactivity profiling.

Hypothetical NK1 Signaling Pathway

To contextualize the importance of selective NK1 inhibition, the following diagram illustrates a hypothetical signaling cascade where NK1 plays a key role in promoting cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Adaptor Adaptor Protein RTK->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NK1 Novel Kinase 1 (NK1) ERK->NK1 TF Transcription Factor NK1->TF Phosphorylation & Activation Gene Proliferation Genes TF->Gene

Caption: Hypothetical NK1 signaling pathway.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical data generated from our cross-reactivity profiling experiments.

Table 1: Broad-Panel Kinase Screen at 10 µM

Kinase Target2-(4-tert-Butylbenzoyl)-6-methoxypyridine (% Inhibition)Sunitinib (% Inhibition)Lapatinib (% Inhibition)
NK1 (On-Target) 98 7515
EGFR258595
HER2307092
VEGFR24596 10
PDGFRβ5594 8
c-Kit6291 5
Abl15603
Src708840

Table 2: IC50 Values for Selected Kinases (nM)

Kinase Target2-(4-tert-Butylbenzoyl)-6-methoxypyridine (IC50)Sunitinib (IC50)Lapatinib (IC50)
NK1 (On-Target) 15 250>10,000
PDGFRβ80025>10,000
c-Kit1,20030>10,000
Src5001502,500

Table 3: Cellular Target Engagement (NanoBRET™) EC50 Values (nM)

Kinase Target2-(4-tert-Butylbenzoyl)-6-methoxypyridine (EC50)Sunitinib (EC50)Lapatinib (EC50)
NK1 (On-Target) 50 800>10,000
Src2,000500>10,000
Data Interpretation

Based on this hypothetical data, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine demonstrates a promising selectivity profile. It is highly potent against its intended target, NK1, in both biochemical and cellular assays. While it shows some off-target activity at a high concentration, particularly against c-Kit and Src, the IC50 values are significantly higher than for NK1, suggesting a favorable therapeutic window.

In comparison, Sunitinib exhibits a broad-spectrum inhibition profile as expected. Lapatinib is highly selective for EGFR and HER2, with minimal activity against other kinases in this panel.

Experimental Protocols

Radiometric Kinase Assay (for IC50 Determination)

This protocol is adapted from standard industry practices for kinase selectivity profiling.[7][9]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

  • Reaction Mixture Preparation: In a separate 96-well plate, prepare the kinase reaction mixture containing reaction buffer, the specific kinase, its corresponding substrate, and MgCl2.

  • Initiate Reaction: Add the serially diluted compound to the kinase reaction mixture. Initiate the phosphorylation reaction by adding [γ-33P]ATP at a concentration approximating the Km for each specific kinase.[9]

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

This protocol is based on the principles of Bioluminescence Resonance Energy Transfer (BRET) assays.[6][10]

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer-specific HaloTag®.

  • Cell Plating: Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine to the cells.

  • Tracer Addition: Add the fluorescent tracer at a predetermined concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.

  • Detection: Add the NanoBRET™ substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration and fit the data to determine the EC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Conclusion

The systematic cross-reactivity profiling of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, through a combination of broad-panel biochemical screening and cellular target engagement assays, reveals a promising selectivity profile for its intended target, NK1. The hypothetical data presented herein suggests a significant potency window over its observed off-targets. This contrasts with the broad-spectrum activity of Sunitinib and the highly focused activity of Lapatinib.

This guide underscores the importance of a rigorous, multi-pronged approach to understanding a compound's selectivity. Such in-depth profiling is an indispensable component of modern drug discovery, enabling data-driven decisions to advance the most promising therapeutic candidates.

References

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  • Lee, S. H., et al. (2023). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model.
  • Ast, J., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Johnson, K. A., et al. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. PubMed. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Zimerson, E., et al. (2002). Contact allergy to the monomers in p-tert-butylphenol-formaldehyde resin. PubMed. [Link]

  • ResearchGate. Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. [Link]

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  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Lin, A., et al. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]

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  • Hermann, T., et al. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

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  • Scott, C. W., & Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

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  • Gai, S. A., & Wittrup, K. D. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current Protocols in Chemical Biology. [Link]

  • Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • ResearchGate. Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]

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  • ResearchGate. Reactions of the super-electrophile, 2-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide, with methoxide and tert-butoxide: basicity and steric hindrance as factors in σ-complex formation versus nucleophilic displacement. [Link]

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Comparative

A Comparative Guide to the Photostability of Pyridine Derivatives for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the pyridine scaffold is a cornerstone, integral to the structure of numerous active pharmaceutical ingredients (APIs), agrochemicals, and functional...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the pyridine scaffold is a cornerstone, integral to the structure of numerous active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. However, the inherent aromaticity of the pyridine ring also predisposes these molecules to photodegradation, a critical liability that can compromise product efficacy, safety, and shelf-life. This guide offers an in-depth comparison of the photostability of various pyridine derivatives, grounded in experimental data and established scientific principles. We will explore the underlying mechanisms of photodegradation, the influence of chemical structure on stability, and provide robust, field-proven protocols for accurate assessment.

The Critical Impact of Photostability in Pyridine-Based Compounds

The absorption of ultraviolet (UV) and visible light can initiate photochemical reactions in pyridine derivatives, leading to the formation of photodegradants. This process is not merely a matter of potency loss; it can also generate toxic byproducts, alter the physical properties of a drug product, and lead to unforeseen adverse effects. For drug development professionals, a thorough understanding and rigorous evaluation of photostability are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure the quality, safety, and efficacy of pharmaceutical products.[1]

Understanding the Photochemical Fate of Pyridine Derivatives

The photochemistry of pyridine derivatives is complex and can proceed through several pathways. Upon absorption of light, a molecule is promoted to an electronically excited state. From this state, it can undergo various transformations, including:

  • Isomerization: Rearrangement of the atomic connectivity to form structural isomers.

  • Oxidation: Reaction with oxygen, often leading to the formation of N-oxides or ring-opened products.

  • Reduction: Addition of hydrogen atoms, which can disrupt the aromatic system.

  • Polymerization: Reaction with other molecules to form larger polymeric structures.

The specific pathway and the rate of degradation are highly dependent on the substitution pattern of the pyridine ring and the surrounding chemical environment.

The Influence of Substituents: A Decisive Factor in Photostability

The electronic properties of substituents on the pyridine ring play a pivotal role in determining the photostability of the molecule. This is because substituents can alter the electron density distribution within the aromatic system, thereby influencing the energy of the excited states and the pathways of photochemical reactions.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the pyridine ring. This can, in some cases, increase the susceptibility to photooxidation.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the ring. These groups can influence different degradation pathways, and their effect on overall photostability is not always straightforward. For instance, the photodegradation of 2-chloropyridine has been shown to proceed via a distinct kinetic scheme.[2]

The position of the substituent also matters. For example, substituents at the 2- and 4-positions can have a more direct electronic influence on the nitrogen atom compared to those at the 3-position.

Comparative Photostability: A Data-Driven Analysis

To provide a clear comparison, this section presents experimental data on the photostability of three exemplary pyridine derivatives with diverse substitution patterns and applications: Pyridoxine (Vitamin B6), Nifedipine, and 2-Chloropyridine.

Pyridine DerivativeStructureKey SubstituentsApplicationPhotodegradation Rate Constant (k)Quantum Yield (Φ)Primary Photodegradation Pathway
Pyridoxine (Vitamin B6)

Hydroxymethyl, Hydroxyl, MethylVitamin SupplementNot widely reportedNot widely reportedPhotooxidation, formation of toxic photoproducts
Nifedipine

Dihydropyridine ring, Nitrophenyl, Ester groupsAntihypertensiveZero-order followed by first-order kinetics[3][4]Wavelength-dependentOxidation to the corresponding pyridine derivative[5]
2-Chloropyridine

ChloroChemical IntermediateFirst-order kineticsNot widely reportedFormation of various intermediates including 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid[2]

Discussion of Comparative Data:

  • Nifedipine is notoriously photosensitive, readily undergoing oxidation of its dihydropyridine ring to the inactive pyridine derivative.[5] Its photodegradation kinetics are complex, often starting as a zero-order reaction and transitioning to first-order.[3][4] The rate of degradation is also influenced by the solvent and pH.[3]

  • Pyridoxine (Vitamin B6) , despite being a vital nutrient, exhibits photosensitivity, particularly under UVA irradiation.[6][7] The degradation can lead to the formation of photoproducts with cytotoxic effects.[8] While quantitative kinetic data is less common in publicly available literature, its photosensitivity is a recognized concern.

  • 2-Chloropyridine , an important industrial chemical, also undergoes photodegradation, following first-order kinetics in aqueous solutions. Its degradation pathway is complex, leading to several intermediate products, some of which exhibit genotoxicity.[2]

This comparison highlights that the term "photostable" is relative and highly dependent on the specific chemical structure and the environmental conditions.

Experimental Protocols for Assessing Photostability

To ensure the scientific integrity and reproducibility of photostability studies, a systematic approach is crucial. The following protocols are based on the ICH Q1B guidelines and represent best practices in the field.

Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_kinetics Kinetic and Mechanistic Analysis prep Prepare solutions of pyridine derivatives in a suitable solvent (e.g., methanol, water) photostability_chamber Place samples in a photostability chamber compliant with ICH Q1B options prep->photostability_chamber dark_control Prepare a dark control sample wrapped in aluminum foil dark_control->photostability_chamber light_source Expose to a calibrated light source (e.g., Xenon lamp or fluorescent lamps) photostability_chamber->light_source monitoring Monitor light exposure (lux hours and W h/m²) light_source->monitoring sampling Withdraw aliquots at specified time intervals monitoring->sampling hplc Analyze samples by a validated stability-indicating HPLC method sampling->hplc data_analysis Quantify the parent compound and identify/quantify degradation products hplc->data_analysis kinetics Determine the order of reaction and calculate the degradation rate constant (k) data_analysis->kinetics quantum_yield Calculate the photodegradation quantum yield (Φ) if possible kinetics->quantum_yield pathway Propose a degradation pathway based on identified products quantum_yield->pathway

Caption: A typical workflow for conducting a photostability study of pyridine derivatives.

Step-by-Step Protocol for Forced Degradation Study

Objective: To deliberately degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the same solvent or a mixture of solvents to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

    • Prepare a "dark control" sample by wrapping a vial of the working solution completely in aluminum foil.

  • Light Exposure:

    • Place the unwrapped sample vials in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (Xenon lamp) or Option 2 (cool white and near-UV fluorescent lamps).

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Place the dark control sample alongside the exposed samples.

    • Maintain a constant temperature inside the chamber to minimize thermal degradation.

  • Sampling and Analysis:

    • Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately analyze the samples using a validated stability-indicating HPLC method.

Detailed HPLC Method for Analysis of Pyridine Derivatives

Objective: To separate and quantify the parent pyridine derivative from its potential photodegradation products. The following is a general method that should be optimized for each specific derivative.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to control pH and improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A starting point could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the parent pyridine derivative. A PDA detector is highly recommended to monitor for the appearance of new peaks with different UV spectra.

  • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of the parent compound and any new peaks that appear in the chromatograms of the exposed samples.

    • Calculate the percentage of degradation of the parent compound over time.

    • If standards for the degradation products are available, create calibration curves to quantify them.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent can significantly influence the photodegradation pathway and rate. It is crucial to choose a solvent in which the compound is stable in the dark and that is transparent in the UV-Vis region of interest.

  • Forced Degradation Conditions: The intensity and duration of light exposure in forced degradation studies are intentionally stressful to accelerate the identification of potential degradation products. This "worst-case" scenario helps in developing a robust analytical method that can detect all relevant impurities.

  • Stability-Indicating HPLC Method: The goal is to develop a method that can separate the active ingredient from all potential degradation products and impurities. This is why a gradient elution and a PDA detector are often employed, as they provide the best chance of resolving complex mixtures and identifying new species.

Conclusion and Future Perspectives

The photostability of pyridine derivatives is a multifaceted issue of paramount importance in the development of safe and effective products. As this guide has demonstrated, a combination of understanding the underlying photochemical principles, leveraging comparative data, and employing rigorous experimental protocols is essential for mitigating the risks associated with photodegradation.

Future research should focus on developing more comprehensive quantitative structure-photostability relationship (QSPR) models for pyridine derivatives. Such models would enable the in-silico prediction of photostability early in the drug discovery and development process, saving significant time and resources. Furthermore, the development of novel formulation strategies and packaging solutions to protect photosensitive pyridine-based drugs remains a critical area of investigation.

By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the challenges of photostability and ensure the development of high-quality, stable, and safe pyridine-containing products.

References

  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • Matsuura, I., Imaizumi, M., & Sugiyama, M. (1990). Method of kinetic analysis of photodegradation: nifedipine in solutions. Chemical & Pharmaceutical Bulletin, 38(6), 1692-1696. [Link]

  • Papadaki, M., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 324, 47-55. [Link]

  • Baer, R. L., & Harber, L. C. (1965). Photosensitivity from pyridoxine hydrochloride (vitamin B6).
  • Mielcarek, J., & Szymańska, M. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897-904.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical procedures by HPLC: an overview and best practices. LCGC North America, 20(8), 742-757.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1996). [Link]

  • Sato, T., et al. (1998). Vitamin B6 phototoxicity induced by UVA radiation. Journal of Dermatological Science, 18(2), 117-124. [Link]

  • Hori, Y., et al. (2000). Pyridoxine-Induced Photosensitivity and Hypophosphatasia. Dermatology, 201(4), 332-335. [Link]

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  • Rasayan Journal of Chemistry. Comparative Analysis of Photo Degradation Kinetics Using Linear and Non-Linear Kinetic Models. (2020). [Link]

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  • Pop, R., et al. (2023). Complex Spectroscopy Studies of Nifedipine Photodegradation. Pharmaceutics, 15(10), 2413. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

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  • Tian, F., et al. (2013). Synergistic photocatalytic degradation of pyridine using precious metal supported TiO2 with KBrO3. Journal of Environmental Sciences, 25(11), 2291-2297. [Link]

  • Asian Journal of Pharmacy and Technology. Development and Estimation of Pyridoxine HCl in Bulk and Formulation by Second Order Derivative Area under Curve UV-Spectrophotometric Methods. (2018). [Link]

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Validation

A Comparative Guide to the Metabolic Stability Assessment of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success.[1] This parameter, which describes the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and clearance.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[3] Therefore, early in vitro assessment of metabolic stability is not merely a screening step but a critical, data-driven approach to de-risk candidates and guide medicinal chemistry efforts.[1][4][5]

This guide presents a comprehensive framework for assessing the metabolic stability of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine , a novel compound of interest, hereafter referred to as Compound X . The tert-butyl group, while often favored for its steric bulk and lipophilicity, can be susceptible to oxidative metabolism.[6] This underscores the importance of empirically determining its metabolic fate.

Our investigation will employ two gold-standard in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. These systems will allow us to probe both Phase I and Phase II metabolic pathways. To provide a robust context for our findings, Compound X will be benchmarked against two well-characterized drugs: Propranolol (a high-clearance compound) and Carbamazepine (a low-clearance compound). This comparative methodology ensures that the data generated for Compound X can be immediately classified and its potential liabilities or strengths understood in a broader pharmacological context.

Core Concepts in Metabolic Stability: A Primer

Understanding the following concepts is fundamental to interpreting the data presented in this guide:

  • Intrinsic Clearance (Clint): This term quantifies the innate ability of the liver (or a liver-derived system) to metabolize a drug, independent of other physiological factors like blood flow.[1][2][3] It is a key parameter derived from in vitro stability assays.

  • Phase I and Phase II Metabolism: Drug metabolism is broadly categorized into two phases. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis).[2][7] Phase II reactions involve the conjugation of these groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[2]

  • In Vitro Models:

    • Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYPs.[2][8] They are a cost-effective and widely used tool for assessing Phase I metabolic stability.[2][8]

    • Hepatocytes: These are the primary cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[2][9] They offer a more comprehensive, "whole-cell" picture of hepatic metabolism.[4][9]

Experimental Design and Rationale: A Self-Validating System

The credibility of any metabolic stability assessment hinges on a meticulously designed experiment. Our approach is built on a foundation of causality, where each component is chosen to ensure the integrity and interpretability of the results.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Compound X in both human liver microsomes and cryopreserved human hepatocytes, and to classify its stability profile relative to high and low-clearance reference compounds.

Choice of In Vitro Systems:

  • Human Liver Microsomes (HLM): Selected to provide a focused assessment of Compound X's susceptibility to Phase I metabolism. This is particularly relevant given the presence of the tert-butyl group, a common site for CYP-mediated oxidation.[6]

  • Cryopreserved Human Hepatocytes: Employed to capture a more holistic view of metabolism, encompassing both Phase I and Phase II pathways.[4][9] This system is crucial for identifying if conjugation reactions are a significant clearance route for Compound X or its Phase I metabolites.

Selection of Reference Compounds:

  • Propranolol (High Clearance): Serves as the positive control for rapid metabolism. Its inclusion validates that the enzymatic systems in both the microsomes and hepatocytes are active and capable of metabolizing a known substrate efficiently.

  • Carbamazepine (Low Clearance): Acts as the negative control for metabolism. Its stability confirms that the observed decline of the test compound is due to enzymatic activity and not non-specific degradation or experimental artifacts.

Analytical Methodology:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[10][11][12] Its high sensitivity and selectivity allow for the accurate measurement of the parent compound's disappearance over time, which is the basis for calculating metabolic stability.[10][11]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with controls embedded to ensure the integrity of the data at each stage.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of Compound X, Propranolol, and Carbamazepine in DMSO.[13] From these, create 100 µM working solutions in acetonitrile.
  • HLM Suspension: Thaw pooled human liver microsomes (from at least 10 donors) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in 0.1 M phosphate buffer.[13]
  • Termination Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Pre-warm the HLM suspension and NRS solution to 37°C for 10 minutes.[14]
  • In a 96-well plate, add 1 µL of the 100 µM test compound working solution to the appropriate wells.
  • To initiate the reaction, add 100 µL of the pre-warmed HLM suspension to each well, resulting in a final compound concentration of 1 µM and a protein concentration of 0.5 mg/mL.[8]
  • Immediately add 100 µL of the pre-warmed NRS solution. Mix gently.
  • Incubate the plate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the designated wells by adding 200 µL of the cold termination solution.[8]
  • Include a "minus cofactor" control where the NRS is replaced with buffer to assess for non-NADPH dependent degradation.[8]

3. Sample Processing and Analysis:

  • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.[13]
  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
  • Analyze the samples to determine the peak area ratio of the analyte to the internal standard at each time point.
Figure 1: HLM Metabolic Stability Workflow

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_cpd Prepare 100 µM Compound Stocks incubate Initiate Reaction: Compound + HLM + NRS prep_cpd->incubate prep_hlm Prepare HLM (1.0 mg/mL) prep_hlm->incubate prep_nrs Prepare NADPH Regenerating System prep_nrs->incubate timepoint Sample at Time Points (0, 5, 15, 30, 45 min) incubate->timepoint terminate Terminate with Cold Acetonitrile + IS timepoint->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms IVIVE_Concept cluster_invitro In Vitro Data cluster_scaling Physiological Scaling cluster_invivo In Vivo Prediction invitro_cl In Vitro Clint (HLM, Hepatocytes) scaling_factors Liver Weight Microsomal Protein/g Hepatocytes/g invitro_cl->scaling_factors Extrapolation invivo_cl Predicted Hepatic Clearance (CLh) scaling_factors->invivo_cl pk_params Predicted PK Parameters (e.g., Half-life, Bioavailability) invivo_cl->pk_params

Caption: Conceptual model for in vitro to in vivo extrapolation (IVIVE).

Conclusion and Future Directions

This comprehensive guide demonstrates a robust, comparative approach to assessing the metabolic stability of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine (Compound X). By employing both human liver microsomes and hepatocytes and benchmarking against well-defined controls, we have confidently classified Compound X as having a moderate metabolic stability profile .

Key Findings:

  • Compound X is metabolized by hepatic enzymes, likely including Phase I CYPs.

  • Its rate of metabolism is neither excessively high nor low, suggesting a favorable balance that may translate to desirable pharmacokinetic properties in vivo.

  • The dual-system approach provides a consistent and therefore more trustworthy assessment of its intrinsic clearance.

Implications and Next Steps: The moderate stability of Compound X is an encouraging result, warranting its continued investigation. The logical next steps in characterizing its drug metabolism and pharmacokinetic (DMPK) profile include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the specific metabolites formed in the HLM and hepatocyte incubations. This will confirm the metabolic "soft spots" on the molecule (e.g., oxidation of the tert-butyl group) and guide future medicinal chemistry refinements if necessary. [11]2. Reaction Phenotyping: Identifying the specific CYP enzymes responsible for the metabolism of Compound X using recombinant human CYP enzymes. This is critical for predicting potential drug-drug interactions (DDIs). [15]3. In Vivo Pharmacokinetic Studies: Administering Compound X to a relevant preclinical species (e.g., rat, dog) to determine its actual in vivo clearance, half-life, and oral bioavailability, and to validate the predictions from the in vitro data.

By following this structured, data-driven pathway, research and development teams can make informed decisions, efficiently allocating resources to candidates with the highest probability of success.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • U.S. Food and Drug Administration. (2024, October 21). ICH M12 Drug-Drug Interaction Studies Final Guidance. [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

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  • Di, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1081–1085. [Link]

  • Guedes, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11. [Link]

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  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Xenobiotica, 38(7-8), 902-929. [Link]

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  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2307. [Link]

  • ECA Academy. (2024, July 23). ICH M12 Guideline on Drug Interaction Studies. [Link]

  • Kilbride, P., et al. (2020). Cryopreservation of assay-ready hepatocyte monolayers by chemically-induced ice nucleation: preservation of hepatic function and hepatotoxicity screening capabilities. Scientific Reports, 10(1), 18880. [Link]

  • Cole, S., et al. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics, 35(1), 3-8. [Link]

  • Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]

  • ResearchGate. (2015, May 11). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • International Council for Harmonisation. (2024, May 21). ICH M12 Guideline on Drug Interaction Studies. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of 2-Benzoylpyridine Analogs in Cancer Cell Lines

In the landscape of modern drug discovery, the identification of novel small molecules with potent and selective cytotoxic activity against cancer cells remains a cornerstone of oncological research. Among the myriad of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel small molecules with potent and selective cytotoxic activity against cancer cells remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds, benzoylpyridines have emerged as a promising class of compounds with diverse biological activities, including potent antiproliferative effects. This guide provides a comprehensive comparison of the cytotoxic profiles of a series of 2-benzoylpyridine analogs, with a focus on understanding their structure-activity relationships (SAR) and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anticancer therapeutics.

The core structure of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine serves as a conceptual starting point for this comparative analysis. While direct cytotoxic data for this specific molecule is not extensively available in the public domain, the principles and methodologies outlined herein are directly applicable to its evaluation and comparison with other analogs. By examining a curated set of structurally related benzoylpyridines, we aim to elucidate the chemical features that govern their cytotoxic potency and selectivity.

The Rationale Behind Cytotoxicity Profiling

The primary objective of in vitro cytotoxicity screening is to determine the concentration at which a compound induces cell death in a given cell line. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value signifies greater potency. However, a comprehensive cytotoxicity profile extends beyond a single IC50 value. It involves assessing the compound's effects across a panel of cancer cell lines from different tissue origins, as well as in non-cancerous cell lines to gauge selectivity. Furthermore, elucidating the mechanism of cell death, whether it be through apoptosis, necrosis, or other pathways, is crucial for understanding the compound's therapeutic potential and potential liabilities.

Comparative Cytotoxicity of 2-Benzoylpyridine Analogs

To illustrate the comparative analysis, we will consider a hypothetical dataset based on published findings for various 2-benzoylpyridine derivatives. These analogs have been selected to highlight the impact of substitutions on the pyridine and benzoyl rings.

Compound IDR1 (Pyridine Ring)R2 (Benzoyl Ring)Cancer Cell LineIC50 (µM)Reference
Analog A 6-methoxy4-tert-butylA549 (Lung)> 50Hypothetical
Analog B 6-arylHA375 (Melanoma)0.0018[1]
Analog C HH (as thiosemicarbazone)Jurkat (Leukemia)nanomolar range[2][3]
Analog D HH (as hydrazone)B16F10 (Melanoma)< 10 (as Ag complex)[4]
Analog E 2-methoxy-3-carbonitrile4-arylHepG2 (Liver)1-5[5]

This table presents a curated selection of data from various sources to illustrate the structure-activity relationships within the 2-benzoylpyridine class. The IC50 values are indicative of the potent cytotoxicity exhibited by some of these analogs.

From this comparative data, several key structure-activity relationships can be inferred. For instance, the introduction of an aryl group at the 6-position of the pyridine ring (Analog B) can lead to exceptionally potent cytotoxicity, likely through the inhibition of tubulin polymerization[1]. Furthermore, derivatization of the benzoyl group into a thiosemicarbazone (Analog C) or a hydrazone (Analog D) can also confer significant cytotoxic activity[2][3][4]. The nature and position of substituents on both the pyridine and benzoyl rings play a crucial role in determining the antiproliferative effects of these compounds[6].

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are paramount. Below are detailed protocols for two commonly employed cytotoxicity assays: the Lactate Dehydrogenase (LDH) release assay and a caspase activation assay to probe for apoptosis.

LDH Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane[7].

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the number of lysed cells[7].

Workflow Diagram:

LDH_Assay_Workflow LDH Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay LDH Measurement plate_cells Plate cells in a 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds add_controls Add vehicle (negative) and lysis buffer (positive) controls incubate_24h->add_controls incubate_48h Incubate for 48h add_compounds->incubate_48h add_controls->incubate_48h transfer_supernatant Transfer supernatant to a new plate incubate_48h->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_30min Incubate for 30 min at room temperature add_reagent->incubate_30min stop_reaction Add stop solution incubate_30min->stop_reaction read_absorbance Read absorbance at 490 nm stop_reaction->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-benzoylpyridine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer)[8].

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[7].

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)

Caspase-Glo® 3/7 Assay for Apoptosis Detection

This assay provides a sensitive, luminescent method to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway[9][10].

Principle: The assay reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspase-3 or -7, the substrate is cleaved, and a luminescent signal is generated by a luciferase enzyme. The intensity of the light signal is proportional to the amount of caspase activity.

Workflow Diagram:

Caspase_Assay_Workflow Caspase-Glo® 3/7 Assay Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase Activity Measurement plate_cells Plate cells in a 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add test compounds and controls incubate_24h->add_compounds incubate_treatment Incubate for desired treatment period add_compounds->incubate_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubate_treatment->add_reagent incubate_1h Incubate for 1h at room temperature add_reagent->incubate_1h read_luminescence Read luminescence incubate_1h->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 24 hours).

  • Caspase Activity Measurement:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate for 1 hour at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Mechanistic Insights: The Role of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing apoptosis, a form of programmed cell death[11]. The activation of caspases is a hallmark of apoptosis. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway[9][10].

The Intrinsic Apoptotic Pathway:

This pathway is often triggered by cellular stress, such as DNA damage caused by chemotherapeutic agents. It is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[12][13]. Upon receiving an apoptotic stimulus, pro-apoptotic proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm[14]. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases-3 and -7, leading to the dismantling of the cell[14].

Signaling Pathway Diagram:

Intrinsic_Apoptosis_Pathway The Intrinsic Apoptotic Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade drug 2-Benzoylpyridine Analog Bax_Bak Bax/Bak Activation drug->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Inhibition drug->Bcl2_BclxL MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclxL->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase37 Active Caspases-3, -7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The intrinsic apoptotic pathway initiated by a cytotoxic compound.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of the cytotoxicity of 2-benzoylpyridine analogs. The presented data, though illustrative, underscore the potential of this chemical scaffold in the development of novel anticancer agents. The structure-activity relationships highlighted suggest that targeted modifications of the 2-benzoylpyridine core can lead to compounds with potent and selective cytotoxic activity.

Future research in this area should focus on several key aspects:

  • Expansion of the Analog Library: Synthesis and screening of a broader range of analogs to further refine the SAR.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Evaluation of the lead compounds in preclinical animal models of cancer to assess their therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Determination of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the lead candidates.

By adopting a systematic and multi-faceted approach to cytotoxicity profiling, researchers can accelerate the discovery and development of the next generation of targeted cancer therapies.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-tert-Butylbenzoyl)-6-methoxypyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine, a compound whose disposal requires careful consideration of its chemical properties as a substituted pyridine and a ketone. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with best practices in chemical hygiene and waste management.

Hazard Assessment and Characterization

Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation[1][2][3]. The tert-butylbenzoyl moiety may also present hazards, with related compounds showing potential for skin and eye irritation[4]. Furthermore, many organic compounds are toxic to aquatic life with long-lasting effects[5]. Therefore, 2-(4-tert-Butylbenzoyl)-6-methoxypyridine should be treated as a hazardous waste.

Key Hazard Considerations:

Hazard CategoryPotential Risks Based on Structural AnalogsRecommended Precautions
Flammability Pyridine derivatives can be flammable liquids or solids with low flash points[2][6].Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary[6][7][8].
Toxicity Harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory system[4][9].Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[1][9].
Environmental Potential for long-lasting harmful effects on aquatic life[5]. Some tert-butylated phenolic compounds are known to persist in the environment[10].Do not dispose of down the drain or in the regular trash. Prevent release into the environment[1][5].

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 2-(4-tert-Butylbenzoyl)-6-methoxypyridine for disposal, it is imperative to be equipped with the appropriate PPE. This proactive measure is your first line of defense against accidental exposure.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes[1].

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use[1].

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact[1].

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a properly fitted respirator may be necessary. Always work in a well-ventilated area, preferably a certified chemical fume hood[11].

Step-by-Step Disposal Protocol

The disposal of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid 2-(4-tert-Butylbenzoyl)-6-methoxypyridine waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container[12].

  • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof hazardous waste container. Do not mix with incompatible waste streams[13]. Consult your institution's chemical hygiene plan for specific guidance on solvent waste streams.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material like vermiculite or sand to contain it. The contaminated absorbent material must then be collected and disposed of as hazardous waste[1].

Step 2: Waste Container Management

The integrity and labeling of your waste container are paramount for safe storage and transport.

  • Container Selection: Use containers that are in good condition, free of leaks, and compatible with the chemical waste[12][14]. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds[1].

  • Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "Waste 2-(4-tert-Butylbenzoyl)-6-methoxypyridine"), the date of accumulation, and any associated hazards[12][15].

  • Storage: Keep waste containers tightly sealed except when adding waste[9][15]. Store them in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure secondary containment is used for liquid waste to capture any potential leaks[12].

Step 3: Arranging for Disposal

Never dispose of this chemical through standard laboratory drains or as regular solid waste[1].

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. Contact them to schedule a waste pickup and for any specific institutional procedures[16]. They will ensure the waste is transported to an approved hazardous waste disposal facility.

Step 4: Decontamination and Empty Container Disposal

Properly decontaminated containers can often be disposed of as non-hazardous waste.

  • Triple Rinsing: An empty container that has held 2-(4-tert-Butylbenzoyl)-6-methoxypyridine should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound[12][16].

  • Rinsate Collection: The solvent rinsate from the triple rinsing process must be collected and disposed of as hazardous waste[12][16].

  • Final Disposal: After triple rinsing and air drying, deface the original label on the container. The clean, empty container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies[16].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_container_management Container Management cluster_disposal Final Disposal start Start: Need to Dispose of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form collect_solid Collect Solid Waste in Designated Container assess_form->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container assess_form->collect_liquid Liquid spill Handle Spills with Inert Absorbent assess_form->spill Spill label_container Label Waste Container: 'Hazardous Waste', Chemical Name, Date collect_solid->label_container collect_liquid->label_container collect_spill Collect Contaminated Absorbent as Waste spill->collect_spill collect_spill->label_container store_waste Store Sealed Container in Secondary Containment in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs empty_container Empty Container? contact_ehs->empty_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes end End empty_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced, Clean Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for 2-(4-tert-Butylbenzoyl)-6-methoxypyridine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(4-tert-Butylbenzoyl)-6-methoxypyridine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers and drug development professionals can ensure that their innovative work does not come at the cost of environmental integrity or personal well-being. Always consult your institution's specific policies and your EHS department for the most current and locally relevant guidance.

References

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Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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